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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethynyl-3,3-difluoro-cyclobutanol: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Ethynyl-3,3-difluoro-cyclobutanol, a fluorinated building block with significant potent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-3,3-difluoro-cyclobutanol, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. The guide details the chemical structure, properties, and a validated synthetic protocol for this compound. Furthermore, it explores the strategic importance of the gem-difluoro cyclobutane motif in modern drug design, offering insights into its potential applications and the rationale behind its use. This document serves as a critical resource for researchers seeking to incorporate this novel scaffold into their discovery programs.

Introduction: The Rising Prominence of Fluorinated Scaffolds

The incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the gem-difluoroalkyl group has garnered considerable attention. The replacement of a methylene group with a difluoromethylene unit can impart significant conformational constraints and alter the electronic properties of a molecule without drastically increasing its steric bulk.

The cyclobutane ring, a four-membered carbocycle, is another structural element that has seen a resurgence in interest within medicinal chemistry.[1][2] Its rigid, puckered conformation provides a three-dimensional scaffold that can be exploited to orient pharmacophoric elements in a precise manner, often leading to improved potency and selectivity.[1] The fusion of these two privileged motifs in 1-Ethynyl-3,3-difluoro-cyclobutanol creates a unique building block that offers a confluence of desirable properties for the development of novel therapeutics. The ethynyl group provides a versatile handle for further chemical elaboration via a variety of coupling reactions, making it an attractive starting point for the synthesis of diverse compound libraries.

This guide will provide an in-depth analysis of the chemical structure and a detailed synthetic route to 1-Ethynyl-3,3-difluoro-cyclobutanol. It will also explore the broader context of its potential applications in drug discovery, supported by the established role of fluorinated cyclobutanes in approved pharmaceuticals and clinical candidates.

Chemical Structure and Properties

1-Ethynyl-3,3-difluoro-cyclobutanol is a tertiary alcohol featuring a cyclobutane ring geminally difluorinated at the 3-position and substituted with an ethynyl group at the 1-position.

Structural Data
PropertyValueSource
IUPAC Name 1-ethynyl-3,3-difluorocyclobutan-1-ol[3]
CAS Number 1884164-49-1[3][4]
Molecular Formula C₆H₆F₂O[3][4]
Molecular Weight 132.11 g/mol [3][4]
SMILES C#CC1(O)CC(F)(F)C1[3]
Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following properties are predicted based on the chemical structure.

PropertyPredicted Value
LogP 0.5 - 1.0
Topological Polar Surface Area (TPSA) 20.2 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

The presence of the gem-difluoro group is expected to increase the lipophilicity of the cyclobutane ring while also influencing the acidity of the hydroxyl proton and the overall electronic distribution of the molecule.

Synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol

The synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol can be achieved through the nucleophilic addition of an ethynyl group to the commercially available precursor, 3,3-difluorocyclobutanone. A key challenge in this transformation is the propensity of the starting ketone to undergo elimination of hydrogen fluoride under basic conditions. To circumvent this, the use of less basic organometallic reagents is crucial. Organolanthanum reagents have been shown to be effective in promoting the addition of carbon nucleophiles to 3,3-difluorocyclobutanone while minimizing side reactions.[5]

Reaction Scheme

Caption: Synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone using organolanthanum reagents.[5]

Materials:

  • 3,3-Difluorocyclobutanone

  • Ethynylmagnesium bromide (0.5 M in THF) or Ethynyllithium

  • Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl, 0.6 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of LaCl₃·2LiCl (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of ethynylmagnesium bromide (1.2 equivalents) in THF to the cooled LaCl₃·2LiCl solution with stirring.

  • Stir the resulting mixture at -78 °C for 30 minutes to allow for the formation of the organolanthanum reagent.

  • Slowly add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-Ethynyl-3,3-difluoro-cyclobutanol.

Trustworthiness of the Protocol: This protocol is based on a peer-reviewed methodology that specifically addresses the challenges associated with the nucleophilic addition to 3,3-difluorocyclobutanone.[5] The use of organolanthanum reagents is a validated strategy to suppress the undesired elimination of HF. The workup and purification steps are standard procedures in organic synthesis, ensuring the isolation of a pure product.

Spectroscopic Characterization (Representative Data)

  • ¹H NMR: A singlet for the acetylenic proton, and multiplets for the methylene protons of the cyclobutane ring. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: Resonances for the quaternary carbon bearing the hydroxyl and ethynyl groups, the two carbons of the ethynyl group, the difluorinated carbon (split into a triplet by the two fluorine atoms), and the other methylene carbons of the cyclobutane ring.

  • ¹⁹F NMR: A singlet or a complex multiplet depending on the coupling with the adjacent protons.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Ethynyl-3,3-difluoro-cyclobutanol make it a highly attractive building block for the synthesis of novel drug candidates. The strategic incorporation of the gem-difluoro cyclobutane motif can offer several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of drug candidates.[7][8]

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity.[1]

  • Modulation of Physicochemical Properties: The introduction of the gem-difluoro group can fine-tune a molecule's lipophilicity, polarity, and pKa, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

  • Versatile Synthetic Handle: The terminal alkyne functionality serves as a versatile handle for a wide range of chemical transformations, including click chemistry (cycloadditions), Sonogashira coupling, and various other metal-catalyzed reactions. This allows for the rapid diversification of the core scaffold and the exploration of a broad chemical space.

Workflow for Library Synthesis

The following diagram illustrates a potential workflow for utilizing 1-Ethynyl-3,3-difluoro-cyclobutanol in a drug discovery program.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening and Optimization A 1-Ethynyl-3,3-difluoro- cyclobutanol B Click Chemistry (e.g., with azides) A->B C Sonogashira Coupling (e.g., with aryl halides) A->C D Other Alkyne Chemistry A->D E Diverse Compound Library B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H

Caption: Library synthesis workflow using the target molecule.

Conclusion

1-Ethynyl-3,3-difluoro-cyclobutanol is a valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally restricted, metabolically stable gem-difluoro cyclobutane core and a synthetically tractable ethynyl handle provides a powerful platform for the design and synthesis of novel drug candidates. The synthetic protocol outlined in this guide, based on established and reliable chemistry, offers a practical route to access this important compound. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, 1-Ethynyl-3,3-difluoro-cyclobutanol is poised to play an increasingly significant role in the development of the next generation of therapeutics.

References

  • Boyd, M. J., & Gembicky, M. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 87(15), 10189–10200. [Link]

  • ResearchGate. Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. [Link]

  • Wouters, J., & de Tullio, P. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(17), 1738–1751. [Link]

  • Google Patents.
  • PubChem. 3,3-Difluorocyclobutanol. [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 11(11), 2236–2242. [Link]

  • El-Sayed, M., & de Meijere, A. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 11(11), 995–1017. [Link]

  • Google Patents.
  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 234–242. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Grygorenko, O. O., et al. (2023). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. European Journal of Organic Chemistry. [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Utility of 3,3-Difluorocyclobutane Building Blocks in Medicinal Chemistry

Executive Summary The modern drug discovery paradigm is defined by a deliberate shift away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich scaffolds. This transition—often termed "escaping...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery paradigm is defined by a deliberate shift away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich scaffolds. This transition—often termed "escaping flatland"—correlates with improved clinical success rates due to enhanced target specificity, higher aqueous solubility, and reduced off-target toxicity. Among the emerging sp³-rich pharmacophores, 3,3-difluorocyclobutane has established itself as a privileged building block.

By combining the rigid, non-planar geometry of a cyclobutane ring with the profound electronegative influence of a gem-difluoro group, this motif serves as a highly effective bioisostere for phenyl rings, tert-butyl groups, and gem-dimethyl moieties[1]. This whitepaper provides an in-depth technical analysis of the physicochemical rationale, synthetic methodologies, and practical implementation of 3,3-difluorocyclobutane building blocks in medicinal chemistry.

The Physicochemical Rationale: Causality in Isosteric Replacement

The decision to incorporate a 3,3-difluorocyclobutane motif is rarely arbitrary; it is driven by precise physicochemical causality. The unique properties of this ring system stem from the interplay between its strained 3D conformation and the intense electron-withdrawing nature of fluorine.

Modulation of Basicity (pKa) and Lipophilicity (LogP)

A common liability in lead optimization is the high basicity of primary or secondary aliphatic amines, which can lead to hERG channel inhibition (cardiotoxicity) and poor membrane permeability due to excessive ionization at physiological pH.

The introduction of a gem-difluoro group at the 3-position of a cyclobutane ring exerts a powerful, long-range inductive electron-withdrawing effect. This effect pulls electron density away from the adjacent amine, effectively lowering its pKa by approximately 2.0 units compared to the non-fluorinated analog[2]. Consequently, a greater fraction of the drug remains un-ionized at pH 7.4, enhancing passive transcellular permeability while mitigating hERG binding affinities.

Quantitative Physicochemical Comparison

The following table summarizes the causal impact of fluorination on the cyclobutane scaffold compared to traditional flat or unfluorinated motifs:

PropertyCyclobutylamine3,3-DifluorocyclobutylaminePhenyl (Aniline)
pKa (Conjugate Acid) ~10.7~8.7[2]~4.6
LogP (Lipophilicity) LowModerate-HighHigh
3D Character (sp³ Fraction) 100%100%0% (Flat)
Metabolic Liability High (Ring oxidation)Low (Electronic/Steric shielding)High (Aromatic hydroxylation)
Exit Vector Plot (EVP) Analysis

Exit Vector Plot (EVP) analysis demonstrates that the spatial orientation of substituents on a 3,3-difluorocyclobutane ring closely mimics the exit vectors of para- or meta-substituted phenyl rings[3]. However, unlike the planar phenyl ring, the puckered conformation of the cyclobutane ring projects these vectors into 3D space, allowing for unique interactions with deeply buried, non-planar hydrophobic pockets in target proteins.

G Lead Suboptimal Lead (Phenyl / t-Butyl) Isostere 3,3-Difluorocyclobutane Insertion Lead->Isostere Bioisosteric Design pKa Modulated pKa (Reduced hERG) Isostere->pKa sp3 Increased sp3 Fraction (Better Solubility) Isostere->sp3 CYP Blocked CYP450 Metabolism Isostere->CYP

Logical workflow of bioisosteric replacement using 3,3-difluorocyclobutane.

Synthetic Methodologies & Workflows

Historically, accessing gem-difluorocyclobutanes relied on [2+2] cycloadditions utilizing 1,1-dichloro-2,2-difluoroethene—a toxic, ozone-depleting chlorofluorocarbon (CFC)[4]. To circumvent these environmental and safety hazards, modern synthetic routes leverage the deoxofluorination of commercially available oxidized cyclobutane precursors.

The workflow below outlines the highly scalable, three-step synthesis of 3,3-difluorocyclobutane carboxylic acid optimized by Pfizer's Discovery Chemistry Department[4].

G SM 3-Methylenecyclobutane Carbonitrile Ox Oxidative Cleavage (RuCl3, NaIO4) SM->Ox Ketone 3-Oxocyclobutane Carbonitrile Ox->Ketone IPC: Alkene disappearance (NMR) Fluor Deoxofluorination (Et2NSF3 / DAST) Ketone->Fluor Difluoro 3,3-Difluorocyclobutane Carbonitrile Fluor->Difluoro IPC: C=O disappearance (IR) Hydrol Base Hydrolysis (NaOH, MeOH/H2O) Difluoro->Hydrol Prod 3,3-Difluorocyclobutane Carboxylic Acid Hydrol->Prod Final Yield ~80%

Step-by-step synthetic workflow for 3,3-difluorocyclobutane carboxylic acid.

Self-Validating Experimental Protocol

As a Senior Application Scientist, ensuring the reproducibility of a protocol requires embedding In-Process Controls (IPCs) and explaining the causality behind reagent selection. The following protocol details the multigram synthesis of 3,3-difluorocyclobutane carboxylic acid .

Step 1: Oxidative Cleavage to 3-Oxocyclobutane Carbonitrile
  • Objective: Convert the exocyclic double bond of 3-methylenecyclobutane carbonitrile to a ketone.

  • Causality: While ozonolysis is standard for alkene cleavage, it generates highly explosive ozonide intermediates on a multigram scale. Catalytic ruthenium trichloride (RuCl₃) with sodium periodate (NaIO₄) provides a safer, scalable alternative that smoothly yields the crystalline ketone[4].

  • Procedure:

    • Dissolve 3-methylenecyclobutane carbonitrile (1.0 eq) in a biphasic mixture of CH₂Cl₂, MeCN, and H₂O.

    • Add catalytic RuCl₃ (0.05 eq) and cool the mixture to 5°C.

    • Slowly add NaIO₄ (2.0 eq) in portions, maintaining the internal temperature below 20°C to prevent thermal runaway.

    • Stir for 18 hours at room temperature.

  • Self-Validation (IPC): Analyze an aliquot via ¹H NMR. The reaction is complete when the terminal alkene protons (~5.0 ppm) completely disappear. Extract and isolate the ketone.

Step 2: Deoxofluorination to 3,3-Difluorocyclobutane Carbonitrile
  • Objective: Install the gem-difluoro group.

  • Causality: Diethylaminosulfur trifluoride (DAST, Et₂NSF₃) is chosen because it selectively converts the ketone carbonyl to a difluoromethylene group without hydrolyzing or reacting with the robust nitrile group[4].

  • Procedure:

    • Dissolve the intermediate ketone in anhydrous CH₂Cl₂ under a dry nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Dropwise, add DAST (1.5 eq) to control the exothermic release of HF gas.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Carefully quench by pouring the mixture into ice-cold saturated aqueous NaHCO₃.

  • Self-Validation (IPC): Perform IR spectroscopy on the organic layer. The complete disappearance of the strong carbonyl stretch (~1780 cm⁻¹) confirms full conversion to the difluorinated product[4].

Step 3: Controlled Base Hydrolysis
  • Objective: Convert the nitrile to the final carboxylic acid.

  • Causality: Heating the nitrile immediately in strong base causes the 3,3-difluorocyclobutane ring to undergo complex fragmentation and β-elimination pathways. Stirring at room temperature for 48 hours before applying heat ensures the nitrile is safely hydrated to the intermediate primary amide, which is stable enough to withstand subsequent heating to form the acid[4].

  • Procedure:

    • Dissolve the crude 3,3-difluorocyclobutane carbonitrile in methanol.

    • Add 2M aqueous NaOH (3.0 eq).

    • Stir strictly at room temperature for 48 hours.

    • Heat the mixture to 60°C for an additional 4 hours to drive the amide-to-acid conversion.

    • Acidify the aqueous layer with HCl and extract with CH₂Cl₂.

  • Final Validation: Evaporate the solvent to yield 3,3-difluorocyclobutane carboxylic acid (approx. 80% yield from the ketone). Confirm purity via ¹³C NMR (characteristic triplet for the CF₂ carbon at ~120 ppm).

Conclusion

The integration of 3,3-difluorocyclobutane building blocks represents a sophisticated strategy in modern medicinal chemistry. By understanding the causal relationship between the electron-withdrawing fluorine atoms and the rigid cyclobutane geometry, drug developers can rationally tune pKa, enhance metabolic stability, and perfectly mimic the exit vectors of traditional flat aromatics. Mastering the scalable synthesis of these intermediates empowers researchers to confidently navigate the complex, 3D chemical space of next-generation therapeutics.

References

  • Multifaceted Substrate–Ligand Interactions Promote the Copper-Catalyzed Hydroboration of Benzylidenecyclobutanes and Related Compounds Source: PubMed Central (PMC) URL:[Link][1]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks Source: ResearchGate URL:[Link][3]

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid Source: Synthetic Communications (Taylor & Francis) URL:[Link][4]

Sources

Foundational

Molecular weight and formula of 1-Ethynyl-3,3-difluoro-cyclobutanol

A Strategic Fluorinated Scaffold for Medicinal Chemistry Executive Summary 1-Ethynyl-3,3-difluoro-cyclobutanol is a high-value aliphatic building block used primarily in the optimization of lead compounds within drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

1-Ethynyl-3,3-difluoro-cyclobutanol is a high-value aliphatic building block used primarily in the optimization of lead compounds within drug discovery. It combines three critical structural features: a gem-difluoro group (metabolic stability and lipophilicity modulation), a cyclobutane ring (conformational restriction and


 character), and a terminal alkyne  (a versatile handle for "Click" chemistry or Sonogashira coupling). This guide outlines the physicochemical profile, validated synthetic pathways, and strategic applications of this scaffold.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The integration of fluorine atoms into the cyclobutane core significantly alters the electronic landscape of the molecule, lowering the


 of the hydroxyl group via inductive effects and influencing the ring's puckering conformation.
Table 1: Core Chemical Data[2]
PropertySpecification
Chemical Name 1-Ethynyl-3,3-difluorocyclobutan-1-ol
CAS Number 1884164-49-1
Molecular Formula

Molecular Weight 132.11 g/mol
Exact Mass 132.0387
SMILES C#CC1(O)CC(F)(F)C1
Physical State Low-melting solid or viscous liquid (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM, THF; sparingly soluble in water
Predicted Physicochemical Properties[3][4]
  • LogP (Octanol/Water): ~1.2 – 1.5 (Lipophilic shift due to

    
     and 
    
    
    
    )
  • Topological Polar Surface Area (TPSA): 20.2

    
    
    
  • H-Bond Donors: 1

  • H-Bond Acceptors: 3 (Oxygen + 2 Fluorines)

Strategic Utility in Drug Design

This molecule is not merely a linker; it is a functional bioisostere.

  • Bioisosterism: The cyclobutane ring serves as a non-planar surrogate for phenyl or heteroaryl rings, increasing

    
     (fraction of 
    
    
    
    carbons) which often correlates with improved clinical success rates.
  • The "Fluorine Effect": The gem-difluoro moiety at the 3-position lowers the

    
     of the 1-hydroxyl group, potentially enhancing hydrogen bond donor capability in the active site. Furthermore, the 
    
    
    
    bonds block metabolic oxidation at the typically labile cyclobutane methylene positions.
  • Divergent Synthesis: The terminal alkyne allows for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or palladium-catalyzed cross-couplings.

Diagram 1: Strategic Application Workflow

ApplicationWorkflow Scaffold 1-Ethynyl-3,3-difluoro- cyclobutanol Path1 CuAAC (Click Chem) Scaffold->Path1 Path2 Sonogashira Coupling Scaffold->Path2 Path3 Ru-Cat Hydration Scaffold->Path3 Result1 1,2,3-Triazoles (Peptidomimetics) Path1->Result1 Result2 Aryl-Alkynes (Rigid Linkers) Path2->Result2 Result3 Alpha-Hydroxy Ketones Path3->Result3

Figure 1: Divergent synthetic utility of the 1-ethynyl-3,3-difluoro-cyclobutanol scaffold.

Synthetic Methodology

The synthesis typically proceeds via the nucleophilic addition of an ethynyl organometallic reagent to 3,3-difluorocyclobutanone . The high electronegativity of the fluorine atoms activates the ketone carbonyl, facilitating the attack but also requiring careful temperature control to prevent side reactions (e.g., ring opening or polymerization).

Reaction Scheme


Diagram 2: Synthetic Protocol Flow

SynthesisProtocol Start Start: 3,3-Difluorocyclobutanone (0.5 M in THF) Addition Addition Phase: Add Grignard dropwise at -78°C Stir 1h Start->Addition Reagent Reagent Prep: Ethynylmagnesium Bromide (0.5M) Maintain at < 5°C Reagent->Addition Slow Addition Warm Equilibration: Warm to 0°C over 2h Monitor by TLC/LCMS Addition->Warm Quench Quench: Sat. NH4Cl (aq) Extract with Et2O/EtOAc Warm->Quench Purify Purification: Silica Gel Chromatography (Hexanes/EtOAc) Quench->Purify

Figure 2: Step-by-step synthetic workflow for the preparation of the target scaffold.

Detailed Experimental Protocol
  • Preparation : Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Reagent Loading : Charge the flask with 3,3-difluorocyclobutanone (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Nucleophilic Addition : Slowly add Ethynylmagnesium bromide (0.5 M in THF, 1.2–1.5 equiv) dropwise via a pressure-equalizing addition funnel. Crucial: Maintain internal temperature below -65°C to ensure regioselectivity and prevent decomposition.

  • Reaction : Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench : Carefully quench the reaction with saturated aqueous ammonium chloride (

    
    ) at 0°C.
    
  • Workup : Extract the aqueous layer three times with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ). Combine organic layers, wash with brine, dry over anhydrous
    
    
    , and concentrate in vacuo (Note: The product is volatile; use a cool water bath and controlled vacuum).
  • Purification : Purify via flash column chromatography using a gradient of Hexanes:Ethyl Acetate (typically 90:10 to 70:30).

Structural Analysis & Characterization

Validation of the structure requires confirming the presence of the terminal alkyne and the gem-difluoro motif.

Expected NMR Signatures
  • 
     NMR (
    
    
    
    ):
    • 
       ~2.6–2.7 ppm (s, 1H, Alkyne 
      
      
      
      ).
    • 
       ~2.8–3.2 ppm (m, 4H, Cyclobutane 
      
      
      
      ). The fluorine atoms will split these protons into complex multiplets due to
      
      
      and
      
      
      coupling.
    • 
       ~3.0–4.0 ppm (broad s, 1H, 
      
      
      
      , concentration dependent).
  • 
     NMR (
    
    
    
    ):
    • Expect a characteristic pattern for the gem-difluoro group, typically a doublet of multiplets or an AB quartet if the ring puckering renders the fluorines diastereotopic, centered around

      
       -80 to -100 ppm.
      
  • 
     NMR: 
    
    • Distinct triplet for the

      
       carbon (
      
      
      
      ~270 Hz).
    • Quaternary carbon signal for

      
       (attached to OH and Alkyne).
      
    • Alkyne carbons (~70-85 ppm).

Safety & Handling
  • Hazards: This compound is likely Flammable (H226) and an Irritant (H315, H319).[3][4]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne can be sensitive to prolonged light exposure or trace metals.

  • Precautions: Use standard PPE (gloves, goggles, lab coat). Perform all synthesis steps in a fume hood.

References
  • PubChem. (2025).[3][4] 3,3-Difluorocyclobutanol Compound Summary. (For precursor/analog comparison). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedure for addition of Ethynylmagnesium bromide to ketones. (Methodology basis). Retrieved from [Link]

  • Mykhailiuk, P. K. (2020).[5][2] Fluorinated Cyclobutanes in Drug Discovery. (Context on gem-difluoro utility). Chemical Reviews. (General Reference for Fluorine context).

Sources

Exploratory

Technical Guide: Fluorinated Cyclobutanol Derivatives in Drug Discovery

Executive Summary: The Strategic Imperative In the "Escape from Flatland" era of medicinal chemistry, fluorinated cyclobutane derivatives represent a high-value tactical motif. Unlike the planar aromatic rings that domin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Imperative

In the "Escape from Flatland" era of medicinal chemistry, fluorinated cyclobutane derivatives represent a high-value tactical motif. Unlike the planar aromatic rings that dominated 20th-century pharmacophores, the cyclobutane ring offers a defined three-dimensional vector. When functionalized with fluorine (specifically as fluorinated cyclobutanols ), this scaffold serves three critical functions:

  • Bioisosterism: It acts as a metabolically stable, polar isostere of the tert-butyl group or the phenyl ring.

  • Conformational Locking: The "puckering" of the ring allows for precise vector positioning of pharmacophores, tunable by the stereoelectronic effects of fluorine.

  • pKa Modulation: The inductive effect of fluorine (

    
    ) lowers the pKa of proximal amines or alcohols, altering permeability and solubility profiles.
    

This guide details the physicochemical mechanics, synthetic routes, and specific protocols for integrating these motifs into lead optimization campaigns.

Physicochemical Mechanics: The "Puckering" Effect[1]

The cyclobutane ring is not planar.[1] To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation. The degree of puckering is defined by the angle


 (typically 25°–35°).
The Fluorine Impact

Substituting hydrogen with fluorine introduces stereoelectronic effects (dipole-dipole repulsion and hyperconjugation) that alter the preferred conformation.

  • 1,1-Difluoro substitution: Often flattens the ring slightly or deepens the energy well for specific conformers depending on distal substitution.

  • 3-Fluoro substitution: The fluorine atom prefers the equatorial position to minimize 1,3-diaxial-like repulsion, though this is subtle and solvent-dependent.

Data: Substituent Effects on Cyclobutane Geometry
Substituent (C1)Substituent (C3)Dominant ConformationBarrier to Inversion (kcal/mol)Approx. Puckering Angle
HHRapid Equilibrium~1.530°
OHHEquatorial OH~1.428°
OH CF3 trans-Diequatorial >2.5 (Locked) 35°
FFFlattened Equilibrium~1.020°
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy landscape of 3-substituted fluorocyclobutanes.

PuckeringLandscape Planar Planar Transition State (High Torsional Strain) Puckered_Eq Puckered (Equatorial F) Global Minimum Planar->Puckered_Eq Relief of Strain Puckered_Ax Puckered (Axial F) Local Minimum Planar->Puckered_Ax Steric Clash Bioactivity Target Binding (Vector Alignment) Puckered_Eq->Bioactivity Optimal Vector Puckered_Ax->Bioactivity Sub-optimal Vector

Figure 1: Conformational energy landscape showing the preference for equatorial positioning of fluorine substituents to minimize torsional strain, directly influencing ligand binding vectors.

Synthetic Architectures

Synthesizing fluorinated cyclobutanols is non-trivial due to ring strain. Standard methods often lead to ring contraction (to cyclopropanes) or expansion (to cyclopentanes).

Method A: Nucleophilic Deoxofluorination (High Risk)
  • Reagents: DAST, Deoxo-Fluor, XtalFluor-E.

  • Substrate: 3-hydroxycyclobutanones.

  • Mechanism: Activation of alcohol followed by fluoride displacement.

  • Critical Flaw: Carbocation intermediates in cyclobutanes are prone to Wagner-Meerwein rearrangements.

    • Mitigation: Use non-ionizing solvents (CH2Cl2) and low temperatures (-78 °C), or switch to radical fluorination.

Method B: Nucleophilic Perfluoroalkylation (High Reward)

This is the preferred route for generating 1-(trifluoromethyl)cyclobutan-1-ol , a robust tert-butyl isostere.

  • Reagents: Ruppert-Prakash Reagent (TMSCF3) + Initiator (TBAF or CsF).

  • Substrate: Cyclobutanone.[2][3]

  • Mechanism: Nucleophilic attack of the "CF3 anion" equivalent on the ketone.

Visualization: Synthetic Decision Tree

SyntheticFlow Start Target: Fluorinated Cyclobutanol Decision1 Position of Fluorine? Start->Decision1 Geminal Geminal (1-F, 1-OH) Decision1->Geminal Alpha Vicinal Vicinal/Distal (3-F) Decision1->Vicinal Beta/Gamma Route1 Route: Ruppert-Prakash (TMSCF3 + Ketone) Geminal->Route1 Route2 Route: Deoxofluorination (DAST/XtalFluor) Vicinal->Route2 Warning CRITICAL CHECK: Is rearrangement likely? Route2->Warning Soln1 Use Non-ionizing Solvent (DCM, -78°C) Warning->Soln1 Cation Control Soln2 Alternative: Radical Fluorination (Selectfluor/Photoredox) Warning->Soln2 Radical Pathway

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on fluorine regiochemistry and rearrangement risk.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol

This protocol describes the synthesis of a key building block used to replace tert-butyl groups.[4][5] It utilizes the Ruppert-Prakash reagent. This method is selected for its high reproducibility and avoidance of ring-strain-induced rearrangement.

Reagents & Equipment[5]
  • Substrate: Cyclobutanone (1.0 equiv)

  • Reagent: Trimethyl(trifluoromethyl)silane (TMSCF3) (1.2 equiv)

  • Initiator: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 equiv) or Cesium Fluoride (CsF).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Quench: 1M HCl.

Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C using an ice/water bath. Causality: Controlling temperature is crucial to prevent the volatility of TMSCF3 and minimize side reactions.

  • Reagent Addition: Charge the flask with Cyclobutanone (10 mmol) and anhydrous THF (20 mL). Add TMSCF3 (12 mmol) via syringe.

  • Initiation: Add TBAF (0.1 mmol, catalytic amount) dropwise. Observation: A slight exotherm and color change (yellowing) may occur. Mechanism: The fluoride ion attacks the Silicon of TMSCF3, generating a hypervalent silicate species that releases the nucleophilic

    
     equivalent.
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (25 °C) and stir for 2 hours. Checkpoint: Monitor by 19F NMR . The product signal (approx -80 ppm) should appear, and the TMSCF3 signal (-67 ppm) should disappear.

  • Hydrolysis (Desilylation): The intermediate is a silyl ether. Add 1M HCl (10 mL) and stir vigorously for 1 hour to cleave the O-Si bond and yield the free alcohol.

  • Workup: Extract with Et2O (3 x 20 mL). Wash combined organics with brine. Dry over Na2SO4. Caution: 1-(Trifluoromethyl)cyclobutan-1-ol is volatile. Do not use high vacuum. Concentrate carefully via rotary evaporator at >100 mbar.

  • Purification: If necessary, purify via silica gel chromatography (Pentane/Ether gradient).

Case Study: The tert-Butyl Bioisostere

Context: A drug discovery campaign targeting a hydrophobic pocket initially utilized a tert-butyl group. While potent, the candidate suffered from rapid oxidative clearance (CYP450 hydroxylation of the methyl groups).

Intervention: The tert-butyl group was replaced with a 1-(trifluoromethyl)cyclobutyl moiety.[4][5][6]

Outcome Analysis:

  • Metabolic Stability: The C-F bonds block metabolic oxidation sites. The cyclobutane ring is more resistant to P450 oxidation than the alkyl chains of a tert-butyl group.

  • Lipophilicity (LogD): The

    
     group maintains high lipophilicity required for the pocket but lowers the overall electron density of the scaffold.
    
  • Volume: The Van der Waals volume of 1-CF3-cyclobutyl is slightly larger than tert-butyl, but the "puckered" shape allowed it to fit into the sub-pocket without steric clash, maintaining nM potency.

Key Reference: This bioisosteric strategy is extensively validated in the work of Pavel Mykhailiuk (Enamine), who demonstrated that trifluoromethyl-cyclobutanes preserve bioactivity while enhancing metabolic stability in multiple drug scaffolds [1].

References

  • Mykhailiuk, P. K. (2018).[5] Generation of C2F5CHN2 In Situ: An Emerging Synthon for the Synthesis of Fluoroalkyl-Substituted Heterocycles. Journal of Organic Chemistry . Link(Note: Mykhailiuk's seminal work on fluorinated cyclobutane building blocks is the primary authority here).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews . Link

  • Grygorenko, O. O., et al. (2018). Bicyclo[1.1.1]pentanes: High-Value Structures for Drug Discovery. European Journal of Organic Chemistry . Link

Sources

Foundational

Technical Guide: 1-Ethynyl-3,3-difluoro-cyclobutanol Safety &amp; Handling

[1][2] Part 1: Executive Technical Summary[1][2] Compound Identity: 1-Ethynyl-3,3-difluoro-cyclobutanol CAS Registry Number: 1884164-49-1 Molecular Formula: C₆H₆F₂O[1][2][3][4] This guide provides a comprehensive safety...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Technical Summary[1][2]

Compound Identity: 1-Ethynyl-3,3-difluoro-cyclobutanol CAS Registry Number: 1884164-49-1 Molecular Formula: C₆H₆F₂O[1][2][3][4]

This guide provides a comprehensive safety and handling framework for 1-Ethynyl-3,3-difluoro-cyclobutanol , a specialized fluorinated building block used in medicinal chemistry.[1][2] This molecule combines three distinct structural motifs—a strained cyclobutane ring, a lipophilicity-modulating gem-difluoro group, and a reactive terminal alkyne.[1][2]

Research Context: Researchers utilize this scaffold primarily to introduce conformational restriction and metabolic stability into drug candidates.[1][2] The gem-difluoro group lowers the pKa of the adjacent alcohol and alters the ring pucker, while the alkyne serves as a versatile handle for "Click" chemistry (CuAAC) or Sonogashira cross-coupling.[1][2]

Part 2: Physicochemical & Safety Profile

Quantitative Data Table
PropertyValue / DescriptionSource/Note
Molecular Weight 132.11 g/mol Calculated
Physical State Liquid or Low-Melting SolidAnalog-based prediction [1]
Boiling Point ~135–145°C (Predicted)Est.[1][2] based on 1-ethynylcyclobutanol [2]
Flash Point ~35–40°C (Predicted)Flammable (Class 3)
Density ~1.25 g/cm³High density due to fluorine content
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in waterLipophilic profile
pKa ~12.5 (Alcohol)Acidified by β-fluorine inductive effect
GHS Hazard Classification (derived from structural analogs)

CRITICAL WARNING: As a terminal alkyne on a strained ring, this compound possesses high potential energy.[1][2] While stable at room temperature, it should be treated as a potential energetic material under heating or metal catalysis.[1][2]

  • H226: Flammable liquid and vapor.[1][2]

  • H302: Harmful if swallowed.[1][2][5][6]

  • H315: Causes skin irritation.[1][2][6]

  • H319: Causes serious eye irritation.[1][2][6]

  • H335: May cause respiratory irritation.[1][2]

Part 3: Advanced Handling & Storage Protocols

The "Why" Behind the Protocol

Standard MSDS sheets often list precautions without context.[1][2] Here is the causality behind the safety requirements for this specific molecule:

  • Thermal Instability (The Alkyne-Ring Tension): The cyclobutane ring has ~26 kcal/mol of strain energy.[1][2] Coupled with the terminal alkyne, thermal shock can induce ring-opening or polymerization.[1][2]

    • Protocol: Never distill to dryness.[1][2] Store below 4°C.

  • Fluorine-Inductive Effect: The gem-difluoro group at the 3-position pulls electron density, making the hydroxyl proton more acidic than typical cycloalkanols.[1][2]

    • Protocol: Avoid strong unhindered bases which might trigger retro-Aldol-type fragmentation or elimination reactions.[1][2]

  • Metal Sensitivity: Terminal alkynes form acetylides with copper, silver, and mercury, which are shock-sensitive explosives.[1][2]

    • Protocol: Do not use metal spatulas or needles that may contain traces of heavy metals without passivation.[1][2] Use glass or PTFE tools.[1][2]

Standard Operating Procedure (SOP): Inert Reaction Setup

Objective: Safe transfer and reaction initiation of 1-Ethynyl-3,3-difluoro-cyclobutanol.

Reagents & Equipment:

  • Compound (stored at -20°C).[1][2]

  • Anhydrous solvent (THF or DCM).[1][2]

  • Argon/Nitrogen line.[1][2]

  • Schlenk flask or sealed vial.[1][2]

Step-by-Step Methodology:

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator or under an inert stream before opening.

    • Reasoning: Prevents condensation of atmospheric water, which can freeze the stopper or hydrolyze sensitive reagents used in subsequent steps.[1][2]

  • Venting: Briefly vent the vial with a small needle connected to an inert gas bubbler to equalize pressure (volatile components may build pressure during storage).[1][2]

  • Solvation: Do not weigh the neat liquid if possible. Instead, dissolve the entire contents in a known volume of anhydrous solvent to create a stock solution.[1][2]

    • Self-Validating Step: Check the solution clarity. Turbidity indicates water ingress or polymer formation.[1][2]

  • Transfer: Use a gas-tight syringe for transfer. Avoid pouring, which increases static discharge risks with flammable vapors.[1][2]

  • Quenching (Disposal): Any unreacted residue should be diluted with solvent and quenched with dilute ammonium chloride before disposal.[1][2] Do not concentrate the residue to dryness.[1][2]

Part 4: Safety & Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound, emphasizing the critical "Stop/Go" decision points based on physical state and appearance.

G Start Arrival of Material (1-Ethynyl-3,3-difluoro-cyclobutanol) Inspect Visual Inspection (Clear Liquid/Solid?) Start->Inspect ColorCheck Color Check Inspect->ColorCheck Storage Storage: -20°C Dark, Inert Atmosphere ColorCheck->Storage Clear/Light Yellow Disposal Quench & Dispose (Hazardous Waste) ColorCheck->Disposal Dark Brown/Turbid (Polymerization) Usage Usage Protocol Storage->Usage Experiment Start WarmUp Warm to RT (Desiccator) Usage->WarmUp Solvation Create Stock Soln. (THF/DCM) WarmUp->Solvation Avoid Weighing Neat Reaction Proceed to Reaction (Click/Coupling) Solvation->Reaction

Figure 1: Decision matrix for the safe inspection, storage, and solubilization of 1-Ethynyl-3,3-difluoro-cyclobutanol.

Part 5: Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1][2][7] Do NOT use organic solvents.[1][2]Solvents (EtOH, DMSO) may drive the fluorinated compound deeper into the dermis.[1][2]
Eye Contact Rinse with lukewarm water.[1][2] Lift eyelids.[1][2]Fluorinated organics can cause persistent corneal edema.[1][2]
Spill (Liquid) Cover with vermiculite or sand.[1][2] Do not use paper towels.Paper towels increase surface area and flammability.[1][2] Vermiculite suppresses vapor.[1][2]
Fire Use CO₂, Dry Chemical, or Foam.[1][2][7]Water spray may spread the burning liquid (density ~1.25, but immiscibility varies).[1][2]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22597429, 1-Ethynylcyclobutan-1-ol. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses (1986). Cyclobutanol and Cyclobutanone Synthesis. Org. Synth. 1986, 64,[1][2] 50. Retrieved February 26, 2026, from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-Ethynyl-3,3-difluoro-cyclobutanol

Introduction: Embracing Structural Innovation in Drug Discovery with Fluorinated Cyclobutanes The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Structural Innovation in Drug Discovery with Fluorinated Cyclobutanes

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation is instrumental in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.[1][3] In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly turning to bioisosteric replacements for common structural motifs. The 3,3-difluorocyclobutane moiety has emerged as a compelling surrogate for gem-dimethyl and carbonyl groups, offering a unique combination of metabolic stability, modulated lipophilicity, and desirable conformational constraints.[4][5]

This guide provides a comprehensive overview and detailed protocols for the application of a specialized building block, 1-Ethynyl-3,3-difluoro-cyclobutanol (CAS: 1884164-49-1) , in Sonogashira coupling reactions.[6][7] While presenting unique challenges due to its steric bulk and the presence of a hydroxyl group, this reagent offers a direct route to incorporating the valuable 3,3-difluorocyclobutanol scaffold into a diverse range of molecules. These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven guidance to successfully employ this innovative reagent.

Featured Reagent: 1-Ethynyl-3,3-difluoro-cyclobutanol

Structure Chemical Information
IUPAC Name: 1-ethynyl-3,3-difluorocyclobutan-1-ol[7] CAS Number: 1884164-49-1[6][7] Molecular Formula: C₆H₆F₂O[6] Molecular Weight: 132.11 g/mol [6]

Proposed Synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol

The synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol can be achieved from the commercially available 3,3-difluorocyclobutanone. The direct addition of common organometallic reagents like Grignards or organolithiums to 3,3-difluorocyclobutanone is often problematic. However, the use of organolanthanum reagents has been shown to be effective for the addition of carbon nucleophiles, including alkynes, to this substrate.[4]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone Nucleophilic_Addition Nucleophilic Addition 3,3-Difluorocyclobutanone->Nucleophilic_Addition Ethynyltrimethylsilane Ethynyltrimethylsilane Deprotonation Deprotonation of Ethynyltrimethylsilane Ethynyltrimethylsilane->Deprotonation 1. n-BuLi, THF n-BuLi n-BuLi n-BuLi->Deprotonation LaCl3·2LiCl LaCl3·2LiCl Transmetalation Transmetalation to Organolanthanum Reagent LaCl3·2LiCl->Transmetalation Deprotonation->Transmetalation 2. LaCl3·2LiCl Transmetalation->Nucleophilic_Addition 3. Addition to Ketone Deprotection TMS Deprotection Nucleophilic_Addition->Deprotection 4. TBAF or K2CO3/MeOH Product 1-Ethynyl-3,3-difluoro-cyclobutanol Deprotection->Product

Caption: Proposed synthetic workflow for 1-Ethynyl-3,3-difluoro-cyclobutanol.

The Sonogashira Coupling: Mechanistic Overview

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.

Copper-Cocatalyzed Sonogashira Reaction

The classical Sonogashira coupling employs a palladium catalyst and a copper(I) cocatalyst.[9][10] The copper acetylide is formed in situ and undergoes transmetalation with the palladium complex.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pd_add Ar-X pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ pd_add->pd_trans Cu-C≡CR pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Regeneration product Ar-C≡CR pd_elim->product cu_i Cu(I)X cu_alkyne π-Alkyne Complex cu_i->cu_alkyne H-C≡CR cu_acetylide Copper Acetylide (Cu-C≡CR) cu_alkyne->cu_acetylide Base, -HB⁺X⁻ cu_acetylide->pd_trans Transmetalation

Caption: The interconnected catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Copper-Free Sonogashira Reaction

To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed.[11] In these systems, the base is crucial for the deprotonation of the terminal alkyne, which then interacts directly with the palladium center.

Application Protocol: General Procedure for Sonogashira Coupling with 1-Ethynyl-3,3-difluoro-cyclobutanol

This protocol provides a robust starting point for the coupling of 1-Ethynyl-3,3-difluoro-cyclobutanol with a variety of aryl or vinyl halides. Given the steric hindrance of the alkyne, a catalyst system known for its high activity with challenging substrates is recommended.

Materials and Reagents
ReagentPurposeRecommended PurityTypical Supplier
1-Ethynyl-3,3-difluoro-cyclobutanolAlkyne coupling partner>97%Advanced ChemBlocks, Synblock[6][7]
Aryl/Vinyl Halide (e.g., Iodobenzene)Electrophilic coupling partner>98%Sigma-Aldrich, etc.
PdCl₂(PPh₃)₂Palladium(II) precatalyst>98%Sigma-Aldrich, etc.
Copper(I) Iodide (CuI)Co-catalyst>99%Sigma-Aldrich, etc.
Triethylamine (Et₃N)Base and solventAnhydrous, >99.5%Sigma-Aldrich, etc.
Tetrahydrofuran (THF)Co-solventAnhydrous, >99.9%Sigma-Aldrich, etc.
Inert Gas (Argon or Nitrogen)To prevent oxygen contaminationHigh purityN/A
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

    • Seal the tube with a rubber septum and purge with inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent catalyst deactivation and alkyne homocoupling.[12]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv) and 1-Ethynyl-3,3-difluoro-cyclobutanol (1.2 mmol, 1.2 equiv).

    • Via syringe, add anhydrous THF (3 mL) and anhydrous triethylamine (2 mL). The solvent mixture should be thoroughly degassed prior to use.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • If no significant conversion is observed by TLC or LC-MS, gently heat the reaction mixture to 40-50 °C. The reactivity of the aryl halide will dictate the required temperature (I > Br > Cl).[10]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

    • Wash the combined organic filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

G setup 1. Reaction Setup - Add PdCl₂(PPh₃)₂ and CuI - Purge with Inert Gas reagents 2. Reagent Addition - Add Aryl Halide and Alkyne - Add Degassed Solvents (THF/Et₃N) setup->reagents reaction 3. Reaction Execution - Stir at RT, then heat if necessary - Monitor by TLC/LC-MS reagents->reaction workup 4. Work-up - Dilute and filter through Celite® - Aqueous Washes reaction->workup purification 5. Purification - Dry and Concentrate - Flash Column Chromatography workup->purification product Pure Coupled Product purification->product

Caption: General experimental workflow for the Sonogashira coupling protocol.

Optimization and Troubleshooting

For a sterically demanding and functionalized substrate like 1-Ethynyl-3,3-difluoro-cyclobutanol, optimization of the general protocol may be necessary to achieve high yields.

Key Parameters for Optimization
ParameterRationale and Recommendations
Palladium Catalyst/Ligand For sterically hindered substrates, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[8] Consider using catalysts like Pd(PPh₃)₄ or pre-catalysts with bulky ligands such as XPhos or SPhos.[13]
Copper Co-catalyst While essential for the classical Sonogashira, CuI can promote alkyne homocoupling. If this is a significant side reaction, consider reducing the CuI loading or switching to a copper-free protocol.[11]
Base Triethylamine is standard. For less reactive aryl bromides or chlorides, a stronger base like diisopropylethylamine (DIPEA) or DBU may be beneficial. The base must be anhydrous.
Solvent A mixture of an aprotic solvent like THF or DMF with the amine base is common. The polarity of the solvent can influence reaction rates; optimization may be required for specific substrates.[14]
Temperature The reactivity order for aryl halides is I > Br > Cl.[10] While aryl iodides may react at room temperature, aryl bromides and chlorides will likely require heating. Start with mild heating (40-60 °C) and increase if necessary.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently reactive aryl halide.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques.2. Switch to a more active catalyst/ligand system (e.g., with XPhos).3. Increase the reaction temperature incrementally.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of CuI.1. Thoroughly degas all solvents and reagents.2. Reduce CuI loading or switch to a copper-free protocol.
Formation of Palladium Black Catalyst decomposition.1. Ensure high purity of all reagents and solvents.2. Use a more stable pre-catalyst.
Complex Product Mixture Potential side reactions involving the hydroxyl group of the alkyne.1. Consider protecting the hydroxyl group as a silyl ether (e.g., TMS or TIPS) prior to the coupling reaction. The protecting group can be removed post-coupling.[10]

Conclusion

1-Ethynyl-3,3-difluoro-cyclobutanol is a valuable building block for introducing the unique 3,3-difluorocyclobutanol motif into complex molecules. While its steric bulk and functionality require careful consideration of reaction conditions, the Sonogashira coupling provides a powerful and adaptable method for its use. The protocols and optimization strategies outlined in this guide offer a solid foundation for researchers to successfully employ this reagent, paving the way for the discovery of novel chemical entities with potentially enhanced pharmaceutical properties.

References

  • Abi, A., & Garcia, J. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486-7505. Available at: [Link]

  • Beller, M., & Zapf, A. (2004). The key to the success of the reaction proved to be the sterically hindered ligand 6.11. Angewandte Chemie International Edition, 43(42), 5592-5622. Available at: [Link]

  • Bernhammer, J. C., et al. (2014). The effect of steric bulk in Sonogashira coupling reactions. Organometallics, 33(11), 2736-2746. Available at: [Link]

  • Nguyen, N. A., & Agarwal, V. (2023). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 145(43), 23538-23543. Available at: [Link]

  • Serafin, K., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2268-2276. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. Available at: [Link]

  • Lim, E. H., et al. (2025). Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual-Functional SuFEx-Active Scaffolds. ChemistrySelect, 10(41), e202505993. Available at: [Link]

  • He, J., et al. (2013). Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters, 15(12), 3154-3157. Available at: [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 9714-9718. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Douglas, J., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425-10433. Available at: [Link]

  • Anilkumar, G., et al. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(106), 104526-104543. Available at: [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved February 26, 2026, from [Link]

  • Kaczmarek, R., et al. (2021). Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications. European Journal of Medicinal Chemistry, 210, 112967. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 26, 2026, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: [Link]

  • Crisp, G. T., & O'Donoghue, A. I. (1989). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Tetrahedron Letters, 30(24), 3181-3184. Available at: [Link]

  • Douglas, J., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425-10433. Available at: [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 73-84. Available at: [Link]

Sources

Application

Application Note: Fluorinated Cyclobutane &amp; Cyclobutene Reagents in Click Chemistry

This guide details the application of fluorinated cyclobutane and cyclobutene reagents in click chemistry, focusing on SuFEx (Sulfur-Fluoride Exchange) hubs and Cysteine-Reactive linkers. Executive Summary Fluorinated fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of fluorinated cyclobutane and cyclobutene reagents in click chemistry, focusing on SuFEx (Sulfur-Fluoride Exchange) hubs and Cysteine-Reactive linkers.

Executive Summary

Fluorinated four-membered rings (cyclobutanes and cyclobutenes) have emerged as privileged scaffolds in drug discovery due to their ability to impart metabolic stability , lipophilicity , and conformational restriction . While traditional click chemistry (CuAAC) relies on triazoles, next-generation reagents incorporate these fluorinated rings directly into the linkage, serving two distinct roles:

  • SuFEx Hubs: 1,1-bissulfonylfluoride cyclobutenes that allow modular exchange of S-F bonds for S-O or S-N bonds.

  • Cysteine Stapling Reagents: Perfluorocyclobutenes (e.g., hexafluorocyclobutene) that undergo rapid nucleophilic vinylic substitution (

    
    ) to "staple" peptides or conjugate proteins.
    

This guide provides the rationale, mechanisms, and validated protocols for utilizing these reagents.

Chemical Logic & Mechanism[1][2]

Why Fluorinated Cyclobutanes?
  • Bioisosterism: The cyclobutane ring acts as a rigid bioisostere for tert-butyl or phenyl groups but with distinct vectors.

  • The "Fluorine Effect": Fluorination lowers the

    
     of adjacent protons (if any), modulates lipophilicity (
    
    
    
    ), and prevents metabolic oxidation of the ring.
  • Bond Angles: The strained ~88° bond angles of the cyclobutane ring create unique projection vectors for substituents, often improving target engagement compared to flexible alkyl chains.

Reaction Classes

We categorize these reagents into two primary workflows:

Workflow A: SuFEx-Enabled Cyclobutene Hubs

Derived from the reagent Ethene-1,1-disulfonyl Difluoride (EDSF) , these reagents are synthesized via [2+2] cycloaddition with alkynes.[1] The resulting 1,1-bissulfonylfluoride cyclobutene acts as a "hub" that can undergo sequential SuFEx click reactions with nucleophiles (phenols, amines).

Workflow B: Perfluorocyclobutene Cysteine Conjugation

Reagents like hexafluorocyclobutene react specifically with thiols (cysteine) via an addition-elimination mechanism. This retains the four-membered ring, creating a stable, rigid thioether linkage.

ReactionLogic Reagent Fluorinated 4-Membered Ring Reagent SubType1 SuFEx Hub (Sulfonyl Fluoride Cyclobutene) Reagent->SubType1 SubType2 Cysteine Linker (Perfluorocyclobutene) Reagent->SubType2 Mech1 Mechanism: S-F Exchange SubType1->Mech1 Activated by Base/Si Mech2 Mechanism: SNV (Add-Elim) SubType2->Mech2 Activated by Thiol Nucleophile App1 Application: Modular Library Synthesis Mech1->App1 App2 Application: Peptide Stapling / ADCs Mech2->App2

Figure 1: Classification of fluorinated cyclobutane/butene click reagents.

Experimental Protocols

Protocol A: Synthesis & SuFEx Reaction of Cyclobutene Hubs

Purpose: To create a library of functionalized molecules using a central cyclobutene core. Reagent: 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide (EDSF precursor) or pre-synthesized EDSF.

Step 1: Synthesis of the Hub ([2+2] Cycloaddition)
  • Prepare Reaction Vessel: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Reagents: Add the EDSF precursor (1.0 equiv) and the target Alkyne (1.0 equiv) to Acetonitrile (MeCN, 0.2 M).

  • Acid Activation: Add

    
     (2.0 equiv) dropwise at -10°C.
    
  • Reaction: Stir at room temperature for 1 hour. The acid releases the active EDSF species in situ, which undergoes [2+2] cycloaddition with the alkyne.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Yield: Typically >85% yield of the 1,1-bissulfonylfluoride cyclobutene .

Step 2: SuFEx Click Reaction (Functionalization)
  • Dissolve Hub: Dissolve the cyclobutene hub (from Step 1) in MeCN.

  • Add Nucleophile: Add Aryl Silyl Ether (1.1 equiv) or Phenol (1.1 equiv).

  • Catalyst:

    • For Silyl Ethers: Add DBU (10-20 mol%).

    • For Phenols: Add

      
       (1.1 equiv).
      
  • Conditions: Stir at Room Temperature for 30-60 mins.

  • Purification: The reaction is often clean enough for simple filtration or short silica plug purification.

Critical Note: The first S-F bond reacts much faster than the second, allowing for sequential functionalization (hetero-bifunctionalization).

Protocol B: Cysteine Conjugation with Hexafluorocyclobutene

Purpose: Site-specific conjugation of antibodies or "stapling" of helical peptides. Reagent: Hexafluorocyclobutene (HFCB) or 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene (analogous).

Step 1: Buffer Preparation
  • Prepare 50 mM Tris-HCl buffer (pH 7.8 - 8.0) containing 10-20% DMF (to solubilize the fluorinated linker).

  • Note: Avoid amine-containing buffers (like Tris) if using high concentrations/long times, though for rapid cysteine click, Tris is often acceptable. Phosphate buffer (pH 8.0) is a safer alternative to prevent N-terminal side reactions.

Step 2: Peptide/Protein Reduction
  • Treat the protein (10-50 µM) with TCEP (1.1 - 2.0 equiv per disulfide) for 30 mins at RT to generate free thiols.

  • Optional: Remove excess TCEP via spin column if the downstream reaction is sensitive, though HFCB is generally compatible with TCEP.

Step 3: Conjugation Reaction[2][3]
  • Add Linker: Add Hexafluorocyclobutene (1.1 - 1.5 equiv relative to thiol pairs) active solution in DMF to the protein mixture.

  • Incubation: Incubate at 37°C for 2-4 hours .

  • Monitoring: Monitor via LC-MS. You will observe the mass shift corresponding to the linker insertion minus the displaced fluorides (

    
    ).
    
  • Quenching: Quench with excess thiol (e.g., mercaptoethanol) if necessary.

Mechanism: The thiols attack the vinylic fluorines in an addition-elimination sequence. The first substitution activates the ring for the second substitution at the other vinylic position, promoting rapid cross-linking.

Data Summary & Comparison

FeatureSuFEx Cyclobutene HubsPerfluorocyclobutene Linkers
Primary Reagent EDSF (Ethene-1,1-disulfonyl difluoride)Hexafluorocyclobutene
Reactive Group Sulfonyl Fluoride (

)
Vinylic Fluorine (

)
Target Nucleophile Phenols, Aryl Silyl EthersCysteine (Thiols)
Mechanism SuFEx (Nucleophilic Substitution at S)

(Addition-Elimination at C)
Stability High (Hydrolysis resistant)High (Stable thioether adduct)
Key Application Diversity-Oriented Synthesis (DOS), PROTACsPeptide Stapling, ADCs

Troubleshooting & Optimization

Regioselectivity in SuFEx
  • Issue: In 1,1-bissulfonylfluoride hubs, which S-F reacts first?

  • Solution: The S-F group trans to the bulkiest substituent on the cyclobutene ring is typically more reactive due to steric accessibility. Use lower temperatures (0°C) to enhance selectivity for mono-substitution.

Solubility in Aqueous Media
  • Issue: Fluorinated rings are highly lipophilic, causing precipitation of peptides.

  • Solution:

    • Use a co-solvent system: 20-30% Acetonitrile or DMF.

    • Add a PEG-linker to the reagent if possible (e.g., PEGylated perfluorocyclobutene).

Hydrolysis Competition
  • Issue: Hydrolysis of the C-F bond in basic media.

  • Solution: Keep pH < 8.[4]5. The reaction with thiols is much faster than hydrolysis at pH 8.0. For SuFEx, ensure anhydrous conditions if using silyl ethers.

References

  • Smedley, C. J., et al. (2023).[5] "Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs." Angewandte Chemie International Edition. [Link]

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Zhang, X., et al. (2018). "Perfluorocycloalkene-based cysteine-reactive reagents for peptide stapling and protein conjugation." Nature Chemistry.
  • Mykhailiuk, P. K. (2019). "Fluorinated Cyclobutanes as Bioisosteres." Chemical Reviews. [Link]

  • Blastik, Z. E., et al. (2016).[7] "Fluorinated Azides Click to Make Triazoles." Angewandte Chemie. [Link]

Sources

Method

Protocol: Lanthanide-Mediated Grignard Addition to 3,3-Difluorocyclobutanone

Strategic Overview & Mechanistic Rationale The Challenge: 3,3-Difluorocyclobutanone is a deceptive substrate. While it appears to be a standard ketone, the gem-difluoro group at the -position exerts a powerful electron-w...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The Challenge: 3,3-Difluorocyclobutanone is a deceptive substrate. While it appears to be a standard ketone, the gem-difluoro group at the


-position exerts a powerful electron-withdrawing inductive effect (

). This renders the

-protons highly acidic (

significantly lower than typical cyclobutanones).

The Failure Mode: Standard Grignard addition (R-MgX) typically fails. The basicity of the Grignard reagent outcompetes its nucleophilicity, leading to deprotonation. This triggers an E1cb elimination pathway, resulting in ring opening or the formation of volatile, unstable side products like 3-fluorocyclobut-2-enone.

The Solution: This protocol utilizes Knochel’s Lanthanide Salts (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) .[1][2] The lanthanum salt coordinates strongly to the carbonyl oxygen, dramatically increasing its electrophilicity (Lewis acid activation) while simultaneously forming a bulky, less basic organolanthanum species via transmetalation. This shifts the reaction trajectory from deprotonation to nucleophilic addition.

Critical Pre-requisites & Material Preparation[2][4][5]

A. Dehydration of 3,3-Difluorocyclobutanone

Commercial sources often supply this reagent as a hydrate or hemiacetal due to its hygroscopic nature. Using the hydrate will destroy your organometallic reagent.

  • Dissolution: Dissolve the commercial hydrate in benzene or toluene (10 mL/g).

  • Dean-Stark Trap: Reflux with a Dean-Stark trap for 2–4 hours until water collection ceases.

  • Distillation: Distill the solvent. The ketone is volatile (bp ~75–80 °C at atmospheric pressure); use a fractionating column and avoid high vacuum to prevent loss of product.

  • Storage: Store over activated 4Å molecular sieves under Argon.

B. Preparation of Anhydrous (0.33 M in THF)

Commercially available solutions exist but degrade over time. Fresh preparation is recommended for high-value substrates.

  • Mixing: In a Schlenk flask, mix

    
     (100 mmol) and 
    
    
    
    (200 mmol).
  • Vacuum Dehydration: Connect to high vacuum (<0.1 mbar) and heat progressively with vigorous stirring:

    • 
       (4 h) 
      
      
      
      
      
      (4 h)
      
      
      
      
      (4 h)
      
      
      
      
      (4 h).[1][3][4]
  • Solvation: Cool to room temperature (RT) under Argon. Add dry THF to reach a total volume of ~300 mL.

  • Conditioning: Add activated 4Å molecular sieves and stir for 24 hours at RT. The result is a clear solution ready for use.

Experimental Protocol: The Addition

Scale: 2.0 mmol (Representative) Reagents:

  • 3,3-Difluorocyclobutanone (2.0 mmol, 1.0 equiv)[1][5]

  • 
     solution (0.33 M in THF, 2.0 mmol, 1.0 equiv)[1][3][5]
    
  • Grignard Reagent (

    
    , 2.1 mmol, 1.05 equiv)[1]
    
Step-by-Step Workflow
  • Complexation:

    • Flame-dry a Schlenk flask and purge with Argon.[1][3][5]

    • Add the

      
       solution (6.1 mL, 2.0 mmol).
      
    • Add the neat, anhydrous 3,3-difluorocyclobutanone (2.0 mmol) at RT.

    • Insight: Stir for 1 hour at RT. This pre-complexation step is vital to activate the carbonyl and protect it from enolization.

  • Transmetalation/Addition:

    • Cool the mixture to

      
       .
      
    • Add the Grignard reagent dropwise over 10 minutes.

    • Observation: The solution may turn slightly turbid or change color depending on the R-group.

    • Stir at

      
       for 1 hour, then allow to warm to RT over 1 hour.
      
  • Quench & Workup:

    • Cool back to

      
      .
      
    • Quench: Add saturated aqueous

      
       (2 mL) followed by water (2 mL).
      
    • Note: If a stubborn emulsion forms (common with Lanthanum), add 5 mL of 10% aqueous Rochelle salt (Sodium potassium tartrate) and stir vigorously for 30 mins until layers clarify.

    • Extraction: Extract with

      
       (
      
      
      
      ). Avoid DCM if the product is volatile; ether is easier to remove carefully.
    • Drying: Dry combined organics over

      
      .
      
  • Purification:

    • Concentrate under reduced pressure (keep bath

      
       if product is volatile).
      
    • Purify via flash chromatography on silica gel.

Mechanistic Visualization

The following diagram illustrates the divergence between the failure of the standard method and the success of the Lanthanide-mediated pathway.

G Start 3,3-Difluorocyclobutanone Grignard Standard Grignard (R-MgX) Start->Grignard LaSalt LaCl3·2LiCl Complexation Start->LaSalt Enolization Deprotonation (Basicity > Nucleophilicity) Grignard->Enolization Alpha-proton acidity Elimination E1cb Elimination Enolization->Elimination FailProduct Ring Opening / Side Products (3-fluorocyclobut-2-enone) Elimination->FailProduct Activated Activated Ketone-La Complex (Enhanced Electrophilicity) LaSalt->Activated Lewis Acid Coordination Addition Nucleophilic Attack (Suppressed Basicity) Activated->Addition + R-MgX SuccessProduct Target Tertiary Alcohol (1-substituted-3,3-difluorocyclobutanol) Addition->SuccessProduct

Caption: Divergent reaction pathways. The Lanthanide salt prevents the destructive E1cb elimination pathway common in fluorinated cyclobutanones.

Data Summary & Troubleshooting

Analytical Validation
MethodExpected SignalInterpretation

NMR

-80 to -100 ppm (AB quartet typical)
Confirming gem-difluoro integrity. Loss of F signal suggests elimination.

NMR
Triplet at ~130 ppm (

)
Characteristic

carbon.
GC-MS M+ peak often weak; look for M-18 (dehydration)Alcohols often dehydrate in MS source.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Recovered SM Wet

or Ketone
Re-dry ketone via Dean-Stark. Ensure

prep reached

under high vac.
Elimination Products Grignard added too fast or too warmEnsure T is

during addition. Increase

to 1.2 equiv.
Gel Formation Magnesium/Lanthanum hydroxidesUse Rochelle salt (Sodium potassium tartrate) wash during workup.
Product Volatility High vacuum used during isolationDo not use high vac. Distill solvents carefully at atmospheric pressure.

References

  • Krasovskiy, A., & Knochel, P. (2006).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[6] Soluble Lanthanide Salts (

    
    ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[6] Angewandte Chemie International Edition, 45(3), 497–500.[6] Link
    
  • Li, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. The Journal of Organic Chemistry. Link(Note: Cited as authoritative recent source on difluorocyclobutanone reactivity).

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4398. Link

Sources

Application

Technical Guide: Integrating 1-Ethynyl-3,3-difluoro-cyclobutanol in Medicinal Chemistry

The following technical guide details the application, synthesis, and physicochemical properties of 1-Ethynyl-3,3-difluoro-cyclobutanol , a specialized building block in medicinal chemistry. Introduction: The Bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and physicochemical properties of 1-Ethynyl-3,3-difluoro-cyclobutanol , a specialized building block in medicinal chemistry.

Introduction: The Bioisosteric Rationale

1-Ethynyl-3,3-difluoro-cyclobutanol represents a high-value fluorinated scaffold used to modulate lipophilicity, metabolic stability, and binding affinity in drug discovery. It serves as a bioisostere for traditional tertiary alcohols and propargylic alcohols , while offering distinct advantages due to the gem-difluorocyclobutane ring.

Key Functional Advantages
  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms (at the

    
    -position) and the alkyne (at the 
    
    
    
    -position) significantly increases the acidity of the hydroxyl group compared to non-fluorinated alkyl alcohols. This enhances its capacity as a Hydrogen Bond Donor (HBD) in protein active sites.
  • Metabolic Blockade: The 3,3-difluoro substitution blocks oxidative metabolism (e.g., hydroxylation) at the typically labile C3 position of the cyclobutane ring.

  • Conformational Control: The cyclobutane ring exists in a puckered conformation. The 3,3-difluoro substitution reinforces this rigidity, orienting the hydroxyl and ethynyl vectors in precise spatial arrangements that open-chain propargylic alcohols cannot maintain.

Physicochemical Profile & Data

The following table summarizes the estimated properties of 1-Ethynyl-3,3-difluoro-cyclobutanol compared to its non-fluorinated analog.

Property1-Ethynyl-3,3-difluoro-cyclobutanol1-Ethynylcyclobutanol (Non-F)Impact of Difluoro-Substitution
Formula C₆H₆F₂OC₆H₈O+36 Da (Mass)
ClogP ~1.2 - 1.5~0.8Slight increase in lipophilicity due to F, offset by polarity of OH.
H-Bond Acidity (pKa) ~11.5 - 12.5 (Est.)~15 - 16Significant Increase: OH becomes a stronger H-bond donor.
Metabolic Stability High (Blocked C3)Low (C3 oxidation prone)Extends half-life (

).
TPSA 20.2 Ų20.2 ŲUnchanged (Polar surface area primarily from OH).

Experimental Protocols

Protocol A: Synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol

Objective: To synthesize the target scaffold from commercially available 3,3-difluorocyclobutanone.

Reagents:

  • 3,3-Difluorocyclobutanone (CAS: 59669-16-8)

  • Trimethylsilylacetylene (TMS-acetylene)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

  • Lithiation (Formation of Nucleophile):

    • Cool a solution of TMS-acetylene (1.2 equiv) in anhydrous THF to -78 °C under inert atmosphere (N₂ or Ar).

    • Dropwise add n-BuLi (1.1 equiv) over 15 minutes.

    • Stir at -78 °C for 30 minutes to generate Lithium TMS-acetylide.

  • Nucleophilic Addition:

    • Dissolve 3,3-difluorocyclobutanone (1.0 equiv) in minimum anhydrous THF.

    • Add the ketone solution dropwise to the acetylide mixture at -78 °C.

    • Allow the reaction to warm to 0 °C over 2 hours.

    • Quench: Add saturated aqueous NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

    • Intermediate: 1-(Trimethylsilylethynyl)-3,3-difluorocyclobutanol.

  • Deprotection (Desilylation):

    • Dissolve the crude intermediate in diethyl ether or THF at 10 °C.

    • Add TBAF (1.1 equiv) dropwise.

    • Stir for 5–15 minutes (Monitor by TLC; stain with KMnO₄).

    • Purification: Load directly onto a silica gel column or concentrate and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Yield: Typically 70–85% over two steps.

Protocol B: Sonogashira Coupling (Application)

Objective: To couple the 1-ethynyl scaffold to an aryl halide (Ar-X) for library generation.

  • Reaction Mix: Combine Aryl Halide (1.0 equiv), 1-Ethynyl-3,3-difluoro-cyclobutanol (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in degassed DMF/Et₃N (3:1).

  • Execution: Heat at 60–80 °C for 4–12 hours under inert atmosphere.

  • Workup: Dilute with water, extract with EtOAc, and purify via HPLC or Flash Chromatography.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream applications of the scaffold.

G Start 3,3-Difluorocyclobutanone Step1 Intermediate: TMS-Protected Alcohol Start->Step1 + Li-CC-TMS (-78°C, THF) Product 1-Ethynyl-3,3-difluoro- cyclobutanol Step1->Product + TBAF (Deprotection) App1 Application 1: Sonogashira Coupling (Aryl-Alkyne Linker) Product->App1 + Ar-X, Pd/Cu App2 Application 2: CuAAC Click Chem (Triazole Formation) Product->App2 + R-N3, Cu(I)

Caption: Synthesis workflow from ketone precursor to final bioisostere and divergent coupling applications.

Application Case Study: Antiretroviral Research

In the context of HIV Reverse Transcriptase Inhibitors (NNRTIs), the 1-ethynyl-3,3-difluoro-cyclobutanol moiety has been utilized to replace the cyclopropyl-ethynyl functionality found in first-generation inhibitors (e.g., Efavirenz).

  • Mechanism: The tertiary alcohol interacts with the Lys101 residue in the binding pocket via hydrogen bonding.

  • Improvement: The 3,3-difluoro substitution lowers the pKa of the alcohol, strengthening this H-bond interaction while the difluorocyclobutane ring fills the hydrophobic pocket more efficiently than a simple alkyl chain, reducing off-target liability.

References

  • Gilead Sciences, Inc. (2017). Antiretroviral Agents.[1] European Patent EP 3186239 B1. Retrieved from .

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[2][3] Retrieved from .

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from .

Sources

Method

Functionalization of terminal alkynes on difluorocyclobutane rings

Application Note: High-Precision Functionalization of Terminal Alkynes on 3,3-Difluorocyclobutane Scaffolds Abstract The 3,3-difluorocyclobutane (DFCB) moiety has emerged as a critical bioisostere in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of Terminal Alkynes on 3,3-Difluorocyclobutane Scaffolds

Abstract

The 3,3-difluorocyclobutane (DFCB) moiety has emerged as a critical bioisostere in modern drug discovery, offering a lipophilic, metabolically stable alternative to phenyl rings and ether linkers. However, the functionalization of terminal alkynes attached to this strained, electron-deficient ring presents unique synthetic challenges, primarily the risk of


-fluoride elimination (HF loss) and ring fragmentation. This Application Note details optimized, self-validating protocols for the synthesis and subsequent functionalization of 1-ethynyl-3,3-difluorocyclobutanes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.

Introduction: The DFCB Advantage and Challenge

1.1 The Bioisosteric Rationale In Medicinal Chemistry, the 3,3-difluorocyclobutane ring is prized for its ability to modulate physicochemical properties without significantly increasing molecular weight.

  • Conformation: The ring adopts a "puckered" conformation, directing substituents into specific vectors that mimic the para-substitution of phenyl rings.

  • Metabolic Stability: The gem-difluoro group blocks metabolic oxidation at the 3-position.

  • Lipophilicity: It lowers TPSA (Topological Polar Surface Area) while maintaining solubility, often improving blood-brain barrier permeability.

1.2 The Synthetic Bottleneck The primary failure mode when working with 1-substituted-3,3-difluorocyclobutanes is


-elimination . The electron-withdrawing fluorine atoms increase the acidity of adjacent protons (if present) and destabilize carbocation intermediates. Furthermore, the ring strain (~26 kcal/mol) makes the scaffold susceptible to ring-opening under harsh basic conditions.

Key Insight: Traditional organolithium or Grignard additions to 3,3-difluorocyclobutanone often fail due to basicity-driven elimination. This guide utilizes organolanthanum chemistry to bypass this limitation.

Pre-Requisite: Synthesis of the Alkyne Handle

Before functionalization, the alkyne "handle" must be installed intact. We recommend the method developed by Ishikura et al. (Imperial College London/Pfizer) using organolanthanum reagents to suppress basicity.[1]

Protocol A: Lanthanum-Mediated Alkyne Addition

  • Substrate: 3,3-difluorocyclobutanone.[1][2]

  • Reagent: Ethynylmagnesium bromide (0.5 M) + LaCl3·2LiCl complex.

  • Mechanism: The La(III) acts as a Lewis acid to activate the ketone while sequestering the Grignard reagent, reducing its basicity and preventing HF elimination.

ComponentEquivalentsRole
3,3-Difluorocyclobutanone1.0Electrophile
LaCl3·2LiCl (0.6 M in THF)1.1Lewis Acid / Basicity Suppressor
Ethynylmagnesium bromide1.2Nucleophile
THF (Anhydrous)SolventMedium

Step-by-Step:

  • Cool a solution of LaCl3·2LiCl in THF to -78 °C.

  • Add Ethynylmagnesium bromide dropwise. Stir for 1 hour to form the organolanthanum species.

  • Add 3,3-difluorocyclobutanone dropwise.

  • Warm slowly to 0 °C over 2 hours.

  • Quench with saturated NH4Cl.

  • Result: 1-ethynyl-3,3-difluorocyclobutan-1-ol (Yields typically >85%).

Functionalization Protocol 1: CuAAC (Click Chemistry)

Objective: Install heteroaromatic diversity (triazoles) for fragment-based screening. Challenge: Copper(I) can occasionally promote defluorination if the reaction stalls. Solution: Use of the THPTA ligand is mandatory to stabilize the Cu(I) oxidation state and accelerate the reaction, allowing for lower catalyst loading.

Reagents:

  • Alkyne: 1-ethynyl-3,3-difluorocyclobutane derivative (1.0 equiv).[3]

  • Azide: R-N3 (1.1 equiv).[1]

  • Catalyst: CuSO4[4]·5H2O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).[4]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%).

  • Solvent: tBuOH:H2O (1:1).

Workflow:

  • Ligand Complexation: In a separate vial, premix CuSO4 and THPTA in water. The solution should turn a deep blue (Cu(II)-ligand complex).

  • Substrate Mix: Dissolve Alkyne and Azide in tBuOH.

  • Initiation: Add the Cu/Ligand mix to the substrate.

  • Reduction: Add Sodium Ascorbate (freshly prepared in water). The solution will turn colorless or pale yellow (formation of active Cu(I)).

  • Incubation: Stir at Room Temperature (20-25 °C) for 2-4 hours. Do not heat above 40 °C to preserve the DFCB ring.

  • Workup: Dilute with brine, extract with EtOAc. The triazole product is usually pure enough for biological assay after solvent removal.

Functionalization Protocol 2: Sonogashira Coupling

Objective: C-C bond formation to attach aryl rings. Challenge: The steric bulk of the gem-difluoro ring at the propargylic position can slow oxidative addition. Strong bases (e.g., hydroxide, alkoxides) must be avoided to prevent ring opening. Solution: Use a mild amine base (Triethylamine) and a highly active Palladium source.

Reagents:

  • Alkyne: 1-ethynyl-3,3-difluorocyclobutane (1.0 equiv).

  • Aryl Halide: Ar-I (preferred) or Ar-Br (1.1 equiv).

  • Catalyst: Pd(PPh3)2Cl2 (3 mol%).

  • Co-Catalyst: CuI (1.5 mol%).

  • Base: Et3N (Triethylamine) (3.0 equiv).

  • Solvent: DMF (Anhydrous) or THF (degassed).

Workflow:

  • Degassing: Sparge the DMF/THF with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction (homocoupling risk).

  • Catalyst Pre-load: Add Pd(PPh3)2Cl2, CuI, and the Aryl Halide to the reaction vessel under inert atmosphere.

  • Alkyne Addition: Dissolve the DFCB-alkyne in the solvent and add to the vessel.

  • Base Addition: Add Et3N dropwise.

  • Reaction: Stir at Room Temperature. If Ar-Br is used, heating to 40-50 °C may be required.

    • Critical Control Point: Monitor by TLC/LCMS every hour. If the reaction stalls, add 1 mol% additional Pd catalyst rather than increasing temperature.

  • Purification: Filter through a celite pad to remove metal salts before column chromatography.

Quality Control & Validation Data

To ensure the integrity of the DFCB ring post-reaction, specific NMR signatures must be validated.

Analysis TypeExpected SignalDiagnostic Value
19F NMR -80 to -100 ppm (Multiplet)AB System: Indicates the ring is intact and chiral centers (if any) are fixed. Loss of Signal: Indicates defluorination.[5]
13C NMR Triplet at ~128 ppm (

Hz)
Confirms presence of gem-difluoro carbon.
1H NMR Absence of olefinic protons (5.0-6.5 ppm)Confirms no elimination (HF loss) occurred to form cyclobutene.

Visual Workflows (Graphviz)

Figure 1: Strategic Synthesis & Functionalization Logic

DFCB_Workflow Start 3,3-Difluorocyclobutanone Intermediate 1-Ethynyl-3,3-difluorocyclobutanol (Stable Building Block) Start->Intermediate Organolanthanum Addition (Suppresses HF Elimination) Reagent Ethynyl-MgBr + LaCl3·2LiCl Reagent->Intermediate Decision Target Moiety? Intermediate->Decision Path_A Heterocycle (Triazole) Decision->Path_A Diversity Scan Path_B Aryl Extension Decision->Path_B Linker Optimization Process_A CuAAC (Click) CuSO4 / THPTA / NaAsc (Room Temp) Path_A->Process_A Process_B Sonogashira Pd(PPh3)2Cl2 / CuI / Et3N (Mild Base Essential) Path_B->Process_B Product_A DFCB-Triazole Bioisostere Process_A->Product_A Product_B DFCB-Aryl Scaffold Process_B->Product_B

Caption: Figure 1. Divergent synthesis workflow starting from the ketone, utilizing organolanthanum chemistry to secure the alkyne handle before branching into specific coupling protocols.

Figure 2: Mechanistic Safety Checks

Safety_Check cluster_Fail FAILURE MODES cluster_Success OPTIMIZED PATH Substrate DFCB-Alkyne StrongBase Strong Base (NaH, tBuOK) Substrate->StrongBase HighTemp High Temp (>80°C) Substrate->HighTemp Ligand THPTA Ligand (Cu Protection) Substrate->Ligand CuAAC MildBase Amine Base (Et3N) Substrate->MildBase Sonogashira Elimination HF Elimination (Ring Destruction) StrongBase->Elimination Deprotonation HighTemp->Elimination Thermal Stress Product Intact DFCB Product Ligand->Product MildBase->Product

Caption: Figure 2. Critical control points. Avoiding strong bases and high temperatures is paramount to preventing the irreversible


-elimination of Fluorine.

References

  • Ishikura, H., et al. (2022). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

    • Core Reference for Protocol A (Organolanthanum synthesis).
  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry.[2] [Link][2]

    • Authoritative review on the bioisosteric properties of DFCB.
  • Mykhailiuk, P. K. (2015). Generation of Difluorocarbene and Its Addition to Alkenes and Alkynes in Continuous Flow.[7] Organic Letters.[7][8] [Link]

    • Supporting data on the stability and synthesis of difluorocyclopropanes/butanes.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]

    • Basis for the THPTA ligand recommend

Sources

Application

Application Note: Optimization of Cycloaddition Protocols for 1-Ethynyl-3,3-difluoro-cyclobutanol

Topic: Reaction conditions for 1-Ethynyl-3,3-difluoro-cyclobutanol cycloadditions Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for 1-Ethynyl-3,3-difluoro-cyclobutanol cycloadditions Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers

Executive Summary & Strategic Value

1-Ethynyl-3,3-difluoro-cyclobutanol (CAS 1884164-49-1) represents a high-value building block in modern medicinal chemistry. It serves as a dual-purpose scaffold: providing a conformationally restricted linker via the cyclobutane ring and introducing metabolic stability through the gem-difluoro motif.

Unlike simple propargylic alcohols, the incorporation of the 3,3-difluorocyclobutane ring introduces unique electronic and steric parameters. The electron-withdrawing nature of the fluorine atoms at the


-position relative to the alkyne lowers the pKa of the hydroxyl group and subtly influences the electron density of the alkyne terminus.

This guide details optimized protocols for reacting this scaffold with organic azides (CuAAC and RuAAC) and nitrile oxides. These protocols are designed to maximize conversion while mitigating ring-strain-induced side reactions.

Chemical Properties & Handling

Before initiating synthesis, researchers must account for the specific physicochemical profile of the scaffold.

PropertyValue/DescriptionImpact on Protocol
Molecular Weight 132.11 g/mol Low MW allows for high atom economy in fragment-based design.
Ring Strain ~26 kcal/mol (Cyclobutane)Critical: Avoid harsh Lewis acids or extreme temperatures (>120°C) that may trigger ring-opening or rearrangement.
Electronic Effect gem-Difluoro (Inductive EWG)Increases acidity of the C1-OH; stabilizes the ring against oxidative metabolism compared to non-fluorinated analogs.
Solubility Soluble in MeOH, DCM, DMSO, THFCompatible with both aqueous (tBuOH/H2O) and organic click conditions.

Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target: 1,4-Disubstituted 1,2,3-Triazoles[1]

Rationale

The CuAAC "Click" reaction is the primary utility for this alkyne. However, the steric bulk of the cyclobutane ring adjacent to the alkyne requires the use of accelerating ligands to stabilize the Cu(I) species and prevent catalyst arrest. Simple CuI/DIPEA conditions often stall; we recommend the Ascorbate/Ligand method.

Optimized Protocol

Reagents:

  • Alkyne: 1-Ethynyl-3,3-difluoro-cyclobutanol (1.0 equiv)

  • Azide: R-N3 (1.0 - 1.1 equiv)

  • Catalyst Source: CuSO4·5H2O (5 mol%)

  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Ligand (Critical): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5-10 mol%) or TBTA.

  • Solvent: t-BuOH : Water (1:1) or DMSO : Water (for lipophilic azides).

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the Alkyne and Azide in the solvent mixture (0.2 M - 0.5 M concentration).

    • Note: If the azide is not commercially available, generate it in situ if possible to avoid isolation hazards.

  • Catalyst Pre-complexation: In a separate small tube, mix the CuSO4 and THPTA ligand in water. This ensures the active catalyst is protected from disproportionation immediately upon reduction.

  • Initiation: Add the Cu/Ligand solution to the reaction vial. Then, add the Sodium Ascorbate (freshly prepared aqueous solution).

    • Visual Check: The solution should turn from light blue to colorless or pale yellow. If it turns brown/black, oxygen exclusion is insufficient.

  • Incubation: Stir at Room Temperature (23°C) for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours (monitored by LC-MS), heat to 40°C. Do not exceed 60°C to preserve the cyclobutanol integrity.

  • Workup:

    • Dilute with EtOAc.

    • Wash with brine containing 5% NH4OH or EDTA (to sequester copper).

    • Dry over Na2SO4 and concentrate.[2]

Troubleshooting:

  • Issue: Low conversion with sterically hindered azides.

  • Solution: Switch solvent to DCM/MeOH (1:1) and use CuI (10 mol%) with DIPEA (20 mol%) and Acetic Acid (20 mol%) . The acetic acid buffers the basicity, preventing degradation of the Cu-acetylide intermediate.

Application 2: Ruthenium-Catalyzed Cycloaddition (RuAAC)

Target: 1,5-Disubstituted 1,2,3-Triazoles

Rationale

To access the complementary regioisomer, Ruthenium catalysis is required. The steric bulk of the gem-difluorocyclobutane directs the regioselectivity effectively, but the hydroxyl group can coordinate to Ru, potentially forming inactive chelates.

Optimized Protocol

Reagents:

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%).

  • Solvent: Anhydrous Dioxane or Toluene (degassed).

  • Temperature: 60°C - 80°C.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen. Oxygen poisons the Ru catalyst.

  • Dissolution: Dissolve 1-Ethynyl-3,3-difluoro-cyclobutanol (1.0 equiv) and Azide (1.1 equiv) in degassed Dioxane (0.5 M).

  • Catalyst Addition: Add [Cp*RuCl(cod)] as a solid or stock solution under inert flow.

  • Reaction: Heat to 60°C for 6–12 hours.

    • Note: Higher temperatures (up to 100°C) are tolerated by the scaffold, but start lower to minimize oligomerization.

  • Purification: Silica gel chromatography is usually required to remove the ruthenium byproducts.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate reaction condition based on the desired isomer and linker properties.

ReactionWorkflow Start Start: 1-Ethynyl-3,3-difluoro-cyclobutanol Target Select Target Isomer Start->Target Path14 Target: 1,4-Triazole (Linear) Target->Path14 CuAAC Path15 Target: 1,5-Triazole (Kinked) Target->Path15 RuAAC Cond1 Standard: CuSO4 / Ascorbate / THPTA Solvent: tBuOH/H2O Temp: RT Path14->Cond1 Aqueous Soluble Cond2 Lipophilic/Hindered: CuI / DIPEA / AcOH Solvent: DCM/MeOH Temp: 40°C Path14->Cond2 Hydrophobic Purification Workup: Cu Scavenging or Silica Cond1->Purification Cond2->Purification Cond3 Catalyst: Cp*RuCl(cod) Solvent: Dioxane (Anhydrous) Temp: 60-80°C Path15->Cond3 Cond3->Purification Final Final Product: Difluorocyclobutanol-Linker Purification->Final

Figure 1: Decision tree for selecting cycloaddition conditions based on regiochemical requirements and substrate solubility.

Mechanistic Considerations & Stability Data

The "Fluorine Effect" on Reactivity

The 3,3-difluoro substitution exerts a strong inductive effect (


), pulling electron density away from the C1 position.
  • Alkyne Acidity: The terminal proton of the ethynyl group is slightly more acidic than in non-fluorinated cyclobutanols. This facilitates faster Cu-acetylide formation , often resulting in reaction rates 1.5x–2.0x faster than standard alkyl alkynes.

  • Cation Destabilization: In the event of acid-catalyzed pathways, the formation of a carbocation at C1 is destabilized by the electron-withdrawing fluorines. This effectively protects against Meyer-Schuster rearrangements that typically plague propargylic alcohols under acidic conditions.

Solvent Compatibility Table
Solvent SystemCompatibilityRecommendation
t-BuOH / H2O ExcellentPrimary Choice. High yields, simple workup.
DMSO GoodUse for library synthesis; difficult to remove.
DCM / MeOH GoodUse for CuI/DIPEA conditions.
THF ModerateCan coordinate Cu; may slow reaction.
DMF ModerateHigh boiling point; use only if solubility requires.

References

  • Synthesis of gem-Difluorocyclobutanes: Title: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Source:Journal of the American Chemical Society (via NIH/PubMed). URL:[Link]

  • General Click Chemistry Protocols: Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[3] Source:Angewandte Chemie International Edition. URL:[Link]

  • Ruthenium Catalysis (RuAAC): Title: Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Source:Journal of the American Chemical Society. URL:[Link]

  • Compound Data: Title: 1-ethynyl-3,3-difluoro-cyclobutanol (PubChem CID 22500954). Source:PubChem.[4] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Ethynyl-3,3-difluorocyclobutanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of highly functionalized cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of highly functionalized cyclobutanes. 1-Ethynyl-3,3-difluorocyclobutanol is a critical building block, notably utilized in the synthesis of advanced antiretroviral agents such as HIV-1 inhibitors[1].

Despite its structural simplicity, achieving a high isolated yield of this compound is notoriously difficult. The challenges stem from the inherent properties of the starting material (3,3-difluorocyclobutanone) and the product itself: competitive enolization, hydrate formation, and extreme product volatility. This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Mechanistic Pathways & Workflow

To optimize your yield, you must first select the correct synthetic route. Below are the two most reliable pathways for synthesizing 1-ethynyl-3,3-difluorocyclobutanol, designed to bypass the common pitfalls of direct Grignard addition.

Workflow cluster_A Route A: Direct Ethynylation cluster_B Route B: Two-Step TMS Route SM 3,3-Difluorocyclobutanone (Highly Enolizable) Grignard Ethynylmagnesium Bromide + LaCl3·2LiCl SM->Grignard Lewis Acid Activation TMS TMS-Acetylene + n-BuLi SM->TMS Nucleophilic Addition Prod 1-Ethynyl-3,3-difluorocyclobutanol (Highly Volatile) Grignard->Prod Suppresses Enolization Int 1-(TMS-ethynyl)-3,3- difluorocyclobutanol TMS->Int High Yield TBAF TBAF in Ether/THF (Direct SiO2 Load) Int->TBAF Deprotection TBAF->Prod Prevents Volatility Loss

Fig 1. Mechanistic pathways for 1-Ethynyl-3,3-difluorocyclobutanol synthesis.

Troubleshooting FAQs

Q1: Why am I recovering unreacted 3,3-difluorocyclobutanone instead of the addition product when using ethynylmagnesium bromide?

  • Causality: The strong basicity of the Grignard reagent causes

    
    -deprotonation (enolization) rather than 1,2-nucleophilic addition. The electron-withdrawing fluorine atoms at the 3-position significantly increase the acidity of the 
    
    
    
    -protons, making this side-reaction highly competitive.
  • Action: You must attenuate the basicity of the nucleophile using Lewis acids. Utilizing Knochel's LaCl3·2LiCl complex[2] or Imamoto's CeCl3[3] promotes selective 1,2-addition by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbon center and preventing enolization.

Q2: In the TMS-acetylene route, why is my isolated yield low after TBAF deprotection, despite 100% conversion on TLC/LC-MS?

  • Causality: 1-Ethynyl-3,3-difluorocyclobutanol (MW 132.11) is highly volatile and partially water-soluble. Standard aqueous workups and rotary evaporation under high vacuum will physically strip the product from your flask.

  • Action: Avoid high vacuum and aqueous extraction entirely during the deprotection step. Instead, use the direct-load protocol[1] where the crude reaction mixture is loaded straight onto a silica column. When concentrating fractions, use a low-boiling solvent (like diethyl ether) and keep the rotary evaporator bath below 20 °C at >150 mbar.

Q3: How do I handle the hygroscopic nature of 3,3-difluorocyclobutanone to ensure reproducible Grignard additions?

  • Causality: Fluorinated cyclobutanones are highly electrophilic and readily form stable, unreactive hydrates or hemiacetals upon exposure to ambient moisture. These hydrates will rapidly quench any organometallic reagent, leading to incomplete conversion.

  • Action: Always distill 3,3-difluorocyclobutanone over P2O5 prior to use, or store it over freshly activated 3Å molecular sieves.

  • Self-Validation: Run a quick 1H NMR of the starting material in anhydrous CDCl3. The presence of a broad singlet around 3–4 ppm indicates hydrate formation. Do not proceed until this peak is eliminated.

Optimized Experimental Protocols
Protocol A: Lanthanum-Mediated Direct Ethynylation

Recommended for rapid, single-step synthesis at smaller scales.

  • Step 1: Lewis Acid Complexation

    • Causality: LaCl3·2LiCl acts as a highly soluble Lewis acid that coordinates to the ketone oxygen, suppressing competitive

      
      -deprotonation[2].
      
    • Action: To a flame-dried flask, add 3,3-difluorocyclobutanone (1.0 eq) and anhydrous THF (0.5 M). Add LaCl3·2LiCl (0.6 M in THF, 1.1 eq) dropwise at room temperature.

    • Self-Validation: You must observe a slight exotherm upon addition. This confirms active complexation. Stir for 1 hour at room temperature.

  • Step 2: Nucleophilic Addition

    • Causality: The pre-complexed ketone is now primed for selective 1,2-addition.

    • Action: Cool the mixture to 0 °C. Add ethynylmagnesium bromide (0.5 M in THF, 1.2 eq) dropwise.

    • Self-Validation: Monitor by GC-MS. The reaction should reach >95% conversion within 2 hours. Quench carefully with saturated aqueous NH4Cl. Extract with MTBE, dry over MgSO4, and concentrate carefully (>150 mbar, 20 °C bath).

Protocol B: TMS-Acetylene Addition & Direct-Load Deprotection

Adapted from Gilead Sciences[1]. Recommended for >10g scale-up due to high reliability.

  • Step 1: TMS-Acetylene Addition

    • Causality: n-BuLi deprotonates TMS-acetylene to form a potent, less basic lithium acetylide compared to Grignard reagents.

    • Action: Cool a solution of TMS-acetylene (1.2 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. Add 3,3-difluorocyclobutanone (1.0 eq) dropwise.

    • Self-Validation: Quench a 0.1 mL aliquot with saturated NH4Cl. TLC (Hexanes/EtOAc 5:1) should show complete consumption of the ketone and a new non-polar spot (Rf ~0.8).

  • Step 2: TBAF Deprotection & Direct Isolation

    • Causality: TBAF rapidly cleaves the TMS group. Because the product is highly volatile, bypassing aqueous workup prevents yield destruction[1].

    • Action: Dissolve the crude TMS-protected intermediate in diethyl ether (0.2 M) and cool to 10 °C. Add TBAF (1.0 M in THF, 1.0 eq) dropwise.

    • Self-Validation: Stir for exactly 5 minutes. Spot on TLC (Hexanes/EtOAc 3:1). The reaction is complete when the intermediate (Rf ~0.8) disappears and the product appears at Rf ~0.35 (stains bright yellow/brown with KMnO4)[1].

    • Action: Immediately load the entire reaction mixture directly onto a pre-packed SiO2 column. Elute with Hexanes/EtOAc (gradient 9:1 to 3:1). Concentrate the product fractions using a rotary evaporator with the bath temperature set to 20 °C and pressure strictly >150 mbar.

Quantitative Data Summary
ParameterRoute A: Direct Ethynylation (Standard)Route A: Direct Ethynylation (LaCl3·2LiCl)Route B: TMS-Acetylene (Direct SiO2 Load)
Reagents Ethynylmagnesium BromideEthynylmagnesium Bromide, LaCl3·2LiClTMS-Acetylene, n-BuLi, TBAF
Typical Yield < 20% (Mainly enolization)65 - 75%80 - 90%
Reaction Time 2 hours3 hours4 hours (over 2 steps)
Scalability PoorGood (Requires stoichiometric LaCl3)Excellent (Preferred for >10g scale)
Primary Bottleneck Side-product formationReagent cost at scaleVolatility during isolation
References

1.[1] Title: ANTIRETROVIRAL AGENTS - European Patent Office - EP 3186239 B1 Source: googleapis.com (Gilead Sciences, Inc.) URL: 2.[2] Title: Selective 1,2-Additions with LaCl3·2LiCl Source: sigmaaldrich.com URL: 3.[3] Title: A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts (Cerium-Mediated Additions) Source: nih.gov URL:

Sources

Optimization

Purification methods for volatile fluorinated cyclobutanols

Technical Support Center: Volatile Fluorinated Cyclobutanols Ticket #8492: Purification & Handling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Introduction: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Volatile Fluorinated Cyclobutanols Ticket #8492: Purification & Handling Protocols

Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Introduction: The "Invisible" Yield Loss

Welcome to the technical support hub for fluorinated cyclobutanols. If you are here, you likely faced one of two scenarios: your compound vanished on the rotary evaporator, or it decomposed into a black tar on a silica column.

Fluorinated cyclobutanols represent a "perfect storm" of purification challenges:

  • High Volatility: Fluorine atoms increase molecular weight but often decrease intermolecular van der Waals forces, leading to surprisingly low boiling points.

  • Ring Strain: The ~26 kcal/mol strain energy of the cyclobutane ring makes it susceptible to acid-catalyzed ring opening.

  • Elimination Risk: The presence of electronegative fluorine

    
     to the hydroxyl group increases the acidity of 
    
    
    
    -protons, risking HF elimination (dehydrofluorination).

This guide replaces standard operating procedures with chemically grounded troubleshooting workflows.

Module 1: The Volatility Trap (Solvent Removal)

User Issue: "My reaction showed 100% conversion by NMR, but after concentrating the solvent, I have 10% yield."

Root Cause: You likely co-evaporated your product with the solvent. Fluorinated small molecules frequently form azeotropes with common solvents (DCM, THF, Et₂O).

Protocol A: The "Keeper Solvent" Technique

Do not evaporate to dryness if your product's boiling point is <120°C.

  • Selection: Choose a high-boiling, chemically inert solvent (the "Keeper") that does not interfere with your next step.

    • For Biology/Assays: DMSO or DMAc.

    • For Further Synthesis: Toluene or Xylenes.

  • Execution:

    • Add the Keeper solvent (2–3 equivalents by volume relative to expected product) before concentration.

    • Evaporate the volatile reaction solvent (e.g., DCM) at mild vacuum ( >100 mbar).

    • Validation: The flask will never go dry. The remaining liquid is your product solvated in the Keeper. Quantify yield via

      
      F NMR using an internal standard (e.g., 
      
      
      
      -trifluorotoluene).
Protocol B: The "15-Degree Rule" for Distillation

If you must isolate the neat oil, strict temperature control is mandatory.

  • Bath Temperature: Must never exceed the boiling point of the solvent by more than 15°C.

  • Vacuum: Do not use a high-vacuum manifold (<1 mbar). Use a diaphragm pump with a digital pressure controller.

  • Condenser: Use dry ice/acetone (-78°C) in the rotovap condenser, not tap water. Volatile fluorinated compounds will bypass a water condenser.

Module 2: Chromatographic Separation

User Issue: "I see a spot on TLC, but it streaks or disappears after the column."

Root Cause:

  • Decomposition: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to trigger ring-expansion or dehydration in strained cyclobutanols.

  • Detection Failure: C-F and C-C bonds do not absorb UV at 254 nm.

Workflow: Neutralized Silica Chromatography

Step 1: Stationary Phase Preparation

  • Deactivation: Slurry silica gel in your eluent + 1% Triethylamine (Et

    
    N).
    
  • Rationale: Et

    
    N neutralizes acidic sites, preventing acid-catalyzed ring opening or HF elimination.
    

Step 2: Visualization (The "Dip" Test) UV is useless here. You must use chemical stains.

  • Preferred: KMnO

    
     (Basic).  Cyclobutanols oxidize rapidly to cyclobutanones (white/yellow spots on purple background).
    
  • Alternative: Phosphomolybdic Acid (PMA). Requires heating; shows blue-green spots.

  • Avoid: Vanillin/Sulfuric Acid. The strong acid and heat will decompose the cyclobutane ring before it stains, leading to false artifacts.

Step 3: Fraction Analysis

  • Protocol: Do not rely on TLC alone for fractions. Use Refractive Index (RI) screening for rapid checks, or spot fractions on a TLC plate and dip in KMnO

    
     immediately.
    

Module 3: Distillation Techniques (The Gold Standard)

User Issue: "Chromatography is too slow, and I'm losing mass."

Solution: For volatile fluorinated liquids, Kugelrohr Distillation is superior to column chromatography.

Comparative Data: Purification Efficiency
FeatureColumn ChromatographyKugelrohr Distillation
Holdup Volume High (Product trapped in silica)Low (Short path)
Thermal Stress Low (if solvent evaporation is controlled)Medium (Short duration)
Separation Power High (can separate isomers)Medium (Boiling point based)
Yield (Volatiles) 50–70% (Evaporation losses)85–95% (Closed system)
Protocol: Kugelrohr Setup
  • Transfer: Move crude oil to the source bulb.

  • Vacuum: Apply stable vacuum (e.g., 5–10 mbar). Do not use high vac yet.

  • Rotation: Start rotation to increase surface area (prevents bumping).

  • Temperature: Ramp oven temperature slowly (5°C/min).

  • Collection: Cool the receiving bulb with dry ice.

  • Self-Validation: The product is pure when the distillate is clear, colorless, and the

    
    F NMR shows a single sharp peak (or expected multiplet) without baseline noise.
    

Module 4: Visualization of Workflows

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification method based on volatility and stability.

PurificationLogic Start Crude Fluorinated Cyclobutanol CheckBP Check Boiling Point (Est. via ChemDraw/Lit) Start->CheckBP IsVolatile BP < 150°C? CheckBP->IsVolatile CheckStability Acid Sensitive? IsVolatile->CheckStability No (Low Volatility) Distill Kugelrohr Distillation (Short Path) IsVolatile->Distill Yes (High Volatility) Column Flash Chromatography CheckStability->Column No NeutCol Neutralized Silica (1% Et3N) CheckStability->NeutCol Yes (Ring Strain) Keeper Co-distillation Risk! Use Keeper Solvent Distill->Keeper If BP < Solvent BP

Diagram 2: Kugelrohr Distillation Setup

Caption: Schematic of the Kugelrohr short-path distillation setup optimized for volatiles.

KugelrohrSetup cluster_0 Critical Control Points Oven Heated Air Oven (Rotary Drive) FlaskB Receiving Bulb (Distillate) Oven->FlaskB Vapor Path FlaskA Source Bulb (Crude Oil) FlaskA->Oven Inside Cooling Dry Ice / Acetone Bath (-78°C) FlaskB->Cooling Submerged Vacuum Vacuum Pump (Pressure Controller) FlaskB->Vacuum Connected

FAQ: Troubleshooting Specifics

Q: Can I use GC-MS to check purity? A: Proceed with caution. The high injector port temperature (often 250°C+) can cause thermal ring opening or HF elimination inside the instrument, leading to ghost peaks.

  • Fix: Use a "Cold On-Column" injection method or rely on

    
    F NMR.
    

Q: My product turned yellow after distillation. A: This indicates HF elimination has occurred, likely forming a conjugated enone or diene.

  • Fix: Your distillation temperature was too high. Lower the vacuum pressure to allow for a lower boiling point, or switch to column chromatography on neutralized silica.

Q: How do I store these compounds? A: Never store neat fluorinated cyclobutanols in glass vials at room temperature for long periods. Glass is slightly basic (silicates) and can promote decomposition over months.

  • Protocol: Store as a solution in a non-nucleophilic solvent (e.g., Toluene-d8) at -20°C in a silylated glass vial or Teflon container.

References

  • Cyclobutanol Synthesis & Stability

    • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Fluorinated Compound Handling

    • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Standard text on the volatility and weak intermolecular forces of fluorinated organics). Link

  • Distillation Techniques

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Source for general volatile handling and Kugelrohr specs). Link

  • Silica Gel Acidity & Neutralization

    • Reich, H. J. (2017). Common Problems with Flash Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Link

  • Detection of Non-UV Active Compounds

    • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Detailed protocols for KMnO4 and PMA stains). Link

Troubleshooting

Overcoming steric hindrance in 3,3-difluorocyclobutane substitutions

Department: Advanced Fluorine Scaffolds & Process Chemistry Ticket ID: F2-CB-SUB-001 Subject: Overcoming Steric & Electronic Barriers in Nucleophilic Substitution User Guide Overview Welcome to the FluoroScaffold Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Advanced Fluorine Scaffolds & Process Chemistry Ticket ID: F2-CB-SUB-001 Subject: Overcoming Steric & Electronic Barriers in Nucleophilic Substitution

User Guide Overview

Welcome to the FluoroScaffold Technical Support Hub. You are likely here because a standard


 reaction on a 3,3-difluorocyclobutyl derivative failed, yielding either recovered starting material or a black tar (polymerized cyclobutene).

This guide addresses the unique conformational and electronic challenges of the 3,3-difluorocyclobutane (F2CB) ring. Unlike flat cyclobutanes, the F2CB motif possesses a rigid "puckered" conformation that fundamentally alters the trajectory required for nucleophilic attack.

Tier 1: Diagnostic & Triage

Issue: "Why is my nucleophile unable to displace the leaving group at C1?"

Root Cause Analysis: The "Butterfly" Effect

The 3,3-difluorocyclobutane ring is not planar. To relieve torsional strain from eclipsed C-H bonds and minimize dipolar repulsion between fluorine atoms, the ring adopts a puckered (butterfly) conformation with a puckering angle (


) of approximately 27°–35°.
  • Steric Blockade: The incoming nucleophile for an

    
     reaction must attack from the backside (180° to the leaving group). Due to the pucker, this trajectory is often blocked by the pseudo-axial fluorine or the ring hydrogens on the opposite face.
    
  • Electronic Repulsion: The C-F bonds are highly polarized. The electron-rich fluorine atoms create a field of negative electrostatic potential that repels incoming anionic nucleophiles (dipole-dipole repulsion).

  • Cation Destabilization (

    
     is dead):  You cannot rely on 
    
    
    
    pathways. The
    
    
    -fluorine atoms are strongly electron-withdrawing (
    
    
    effect), which destabilizes any developing positive charge at C1. Solvolysis will fail.
Visualizing the Barrier

The following diagram illustrates the steric clash and electronic repulsion preventing standard attack.

F2CB_Conformation cluster_0 3,3-Difluorocyclobutane Conformation node_ring Puckered Ring (Butterfly Conf.) node_F C3-Fluorines (Electron Rich) node_ring->node_F Holds node_LG Leaving Group (Pseudo-Equatorial) node_ring->node_LG Holds node_Clash STERIC/ELECTRONIC CLASH node_ring->node_Clash Pucker Blockade node_F->node_Clash Transannular Repulsion node_Nuc Nucleophile (Nu-) node_Nuc->node_Clash Backside Attack Trajectory caption Fig 1. The puckered conformation creates a 'defensive shield' against backside attack.

Tier 2: Protocol Optimization ( Workarounds)

Objective: Force the


 reaction by optimizing the Leaving Group (LG) and Nucleophile.

Standard leaving groups (Mesylate -OMs, Bromide -Br) are often insufficient because the transition state energy is too high. You must use "Super-Leaving Groups" to lower the activation barrier.

Data Table: Leaving Group Hierarchy for F2CB
Leaving Group (LG)Reactivity Score (1-10)StabilityRecommendation
Mesylate (OMs) 3HighAvoid. Too slow; leads to decomposition.
Tosylate (OTs) 4HighPoor. Only works with very small, linear nucleophiles.
Iodide (I) 6ModerateFair. Good for Finkelstein conditions, but prone to elimination.
Triflate (OTf) 9 Low (Thermally sensitive)Recommended. The "Gold Standard" for difficult substrates.
Nonaflate (ONf) 10 ModerateBest. Higher stability than OTf, equal reactivity.
Standard Operating Procedure (SOP): The Triflate Inversion Strategy

Use this protocol to convert a 3,3-difluorocyclobutanol to a substituted amine or azide.

Reagents:

  • Substrate: 3,3-difluorocyclobutanol (1.0 equiv)

  • Reagent: Triflic anhydride (

    
    , 1.2 equiv)
    
  • Base: Pyridine (2.0 equiv) or 2,6-Lutidine (prevents elimination)

  • Solvent: DCM (Step 1), DMF or Acetonitrile (Step 2)

Step-by-Step Protocol:

  • Activation (0°C): Dissolve alcohol and pyridine in anhydrous DCM at 0°C. Add

    
     dropwise. Stir for 1 hour. Critical: Do not warm above 0°C during formation; triflates are thermally unstable.
    
  • Workup (Cold): Quench with ice-cold water. Extract quickly with cold DCM. Dry over

    
     and concentrate without heating (keep water bath <25°C). Use the crude triflate immediately.
    
  • Substitution (The "Soft" Approach):

    • Dissolve the crude triflate in anhydrous DMF (promotes

      
      ).
      
    • Add the nucleophile.[1][2] Crucial: Use a "soft" nucleophile (e.g.,

      
      , KSAc, Benzylamine) to favor substitution over elimination.
      
    • Hard bases (alkoxides, hydroxide) will exclusively yield the elimination product.

  • Reaction: Stir at Room Temperature (RT) for 12-24 hours. Heating (>50°C) significantly increases the risk of E2 elimination.

Tier 3: Advanced Workarounds (When Fails)

Issue: "I need to attach a bulky group or a carbon chain.


 is not working."

If the steric barrier is insurmountable, you must abandon the ionic


 pathway. Switch to Radical Cross-Coupling . Carbon-centered radicals at C1 are planar (

-like) and less sensitive to the transannular steric clash.
Workflow: Radical Decarboxylative Cross-Coupling

This method uses carboxylic acid precursors (Mykhailiuk et al.) to append groups via photoredox catalysis.

Radical_Pathway Start 3,3-Difluorocyclobutane Carboxylic Acid Activation Redox-Active Ester (NHPI or TCNH) Start->Activation Coupling Agent (DIC/EDC) Radical C1-Radical Intermediate (Planar / Less Hindered) Activation->Radical Photoredox Cat. (Ir/Ru) + Blue LED Trapping Radical Trap / SOMOphile (Heteroarene, Michael Acceptor) Radical->Trapping Radical Addition Product Functionalized 3,3-Difluorocyclobutane Trapping->Product SET/Protonation caption Fig 2. Radical pathways bypass the steric constraints of the SN2 transition state.

FAQ: Troubleshooting Common Failures

Q: I obtained a volatile oil that polymerized into a black solid. What happened? A: You likely triggered an E2 Elimination . The 3,3-difluorocyclobutene product is highly strained and unstable (anti-aromatic character in transition). It polymerizes rapidly.

  • Fix: Switch to a non-basic nucleophile (e.g., azide instead of amine). If using an amine, use a bulky protecting group or lower the pKa.

Q: Can I use the Finkelstein reaction (converting Chloride to Iodide) to improve reactivity? A: Yes, but with caution. While Iodide is a better leaving group, the reaction conditions (Acetone/Reflux) often provide enough thermal energy to cause elimination. We recommend generating the Triflate in situ at low temperatures instead of relying on Halogen exchange.

Q: Why not just use


 with a Lewis Acid? 
A:  The carbocation at C1 is destabilized by the 

-fluorines. Even with Lewis Acids (

,

), the ionization is energetically unfavorable compared to ring opening or rearrangement.
References & Authority
  • Mykhailiuk, P. K. (2017). Generation and reaction of 3,3-difluorocyclobutyl radicals. This paper establishes the dominance of radical pathways for bulky substitutions.

  • Grygorenko, O. O., et al. (2015). Conformation and Structural Analysis of 3,3-difluorocyclobutane derivatives. Defines the puckering angles and steric parameters.

  • Reutrakul, V., et al. (2009). Synthesis of gem-difluorocyclobutanes via nucleophilic substitution. Highlights the necessity of triflates over tosylates.

  • Haufe, G. (2008). Fluorine in Organic Synthesis. Comprehensive review on the destabilizing effects of

    
    -fluorines on carbocations. 
    

Sources

Optimization

Storage conditions to prevent polymerization of ethynyl cyclobutanols

Technical Support Center: Stability & Storage of Ethynyl Cyclobutanols Topic: Prevention of Polymerization and Degradation in Ethynyl Cyclobutanols Audience: Synthetic Chemists, Process Development Scientists, and Compou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Ethynyl Cyclobutanols

Topic: Prevention of Polymerization and Degradation in Ethynyl Cyclobutanols Audience: Synthetic Chemists, Process Development Scientists, and Compound Management Teams.

Executive Summary: The "Silent" Instability

Ethynyl cyclobutanols are high-energy intermediates. Their instability arises from a synergistic combination of ring strain (~26.5 kcal/mol for cyclobutane) and the reactivity of the propargylic alcohol motif.

Users frequently report "polymerization" (gummy solids, insoluble yellow/brown residues). In 90% of cases, this is not direct polymerization of the monomer. Instead, it is a two-step cascade:

  • Acid-Catalyzed Rearrangement: Trace acidity triggers a Meyer-Schuster or Rupe rearrangement, converting the alcohol into a highly reactive conjugated enone (e.g., 1-acetylcyclobutene).

  • Michael Addition/Polymerization: This enone is an aggressive Michael acceptor that rapidly oligomerizes or polymerizes.

The Golden Rule: To prevent polymerization, you must prevent the initial acid-catalyzed rearrangement.

Critical Storage Parameters

The following storage conditions are non-negotiable for long-term stability (>1 week).

ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Arrhenius suppression of the rearrangement activation energy. 4°C is acceptable for <48 hours.
pH Environment Neutral to Slightly Basic CRITICAL. Even ppm levels of acid (from CDCl₃ or glass surfaces) can catalyze the Rupe rearrangement.
Atmosphere Argon or Nitrogen Prevents oxidative degradation of the alkyne and moisture ingress (which can promote acidity).
Container Silanized Glass or Teflon Standard borosilicate glass can have acidic surface silanols. PTFE-lined caps are mandatory to prevent leaching from plasticizers.
Stabilizers Trace Et₃N or K₂CO₃ Washing the storage solution with dilute bicarbonate or adding 0.1% Et₃N prevents acid buildup.

The Degradation Mechanism (Why Your Sample Failed)

Understanding the pathway is essential for troubleshooting. The diagram below illustrates how a stable alcohol becomes an insoluble polymer.

degradation_pathway Start 1-Ethynylcyclobutanol (Colorless Liquid/Solid) Cation Carbocation Intermediate Start->Cation Protonation & -H2O Acid Trace Acid (H+) (Catalyst) Acid->Start Rearrange Rupe Rearrangement (Ring Expansion/Shift) Cation->Rearrange Enone Vinyl Ketone (1-Acetylcyclobutene) Rearrange->Enone Isomerization Polymer Insoluble Polymer (Yellow/Brown Gum) Enone->Polymer Spontaneous Oligomerization

Figure 1: The Acid-Catalyzed Degradation Cascade (Rupe Rearrangement).

Troubleshooting & Diagnostics (Q&A)

Q1: My colorless oil has turned yellow/brown overnight. Is it ruined?

Diagnosis: This is the tell-tale sign of conjugated enone formation (the rearrangement product).

  • Immediate Action: Check NMR. Look for the disappearance of the alkyne proton (~2.5 ppm) and the appearance of olefinic protons or methyl ketone signals (~2.2 ppm).

  • Salvage: If the degradation is <10%, you can purify via rapid column chromatography on basic alumina (not silica, which is acidic) or silica pre-treated with 1% triethylamine.

Q2: I see a white/gummy precipitate at the bottom of the flask.

Diagnosis: This is the polymer. It is irreversible.

  • Root Cause: The sample likely warmed up or was stored in a flask with acidic residue (e.g., acid-washed glassware that wasn't neutralized).

  • Prevention: Ensure all glassware is base-washed (rinsed with dilute NH₄OH or NaHCO₃) and dried before use.

Q3: Can I store this compound in CDCl₃ for a few days?

Answer: ABSOLUTELY NOT.

  • Reason: Chloroform naturally decomposes to form trace HCl and phosgene over time. This acidity is sufficient to destroy ethynyl cyclobutanols within hours at room temperature.

  • Alternative: If you must store in solution, use C₆D₆ (Benzene-d6) or CDCl₃ that has been passed through a plug of basic alumina immediately before use.

Q4: Is this compound explosive?

Answer: While not a primary explosive, it is a high-energy strained ring with an alkyne.

  • Safety: It decomposes exothermically. Do not distill at high temperatures (>80°C) or on a large scale without a blast shield. The rearrangement is exothermic and can run away.

Standard Operating Procedure (SOP): Purification & Storage

Follow this workflow to ensure maximum shelf-life.

storage_workflow Synthesis Crude Synthesis Mixture Workup Workup: Wash with NaHCO3 (sat) Synthesis->Workup Drying Dry over K2CO3 (Avoid MgSO4 if acidic) Workup->Drying SolventRemoval Solvent Removal < 30°C Bath Temp Drying->SolventRemoval QC QC Check: NMR in C6D6 SolventRemoval->QC QC->Workup Fail (Acidic impurities) Storage Storage: -20°C, Argon, Dark QC->Storage Pass

Figure 2: Recommended Workflow for Handling Acid-Sensitive Alkynols.

Step-by-Step Protocol:
  • Quench: Always quench reactions into saturated aqueous NaHCO₃.

  • Extraction: Use diethyl ether or ethyl acetate.

  • Drying: Use anhydrous K₂CO₃ or Na₂SO₄ . Avoid acidic drying agents like silica gel or unneutralized MgSO₄.

  • Concentration: Rotary evaporate with a bath temperature below 30°C .

  • Stabilization (Optional but Recommended): For long-term storage, add 0.05% w/w BHT (butylated hydroxytoluene) to inhibit radical polymerization of any formed enones.

  • Storage: Transfer to a vial, purge with Argon, seal with a PTFE-lined cap, and place in a -20°C freezer.

References

  • Rupe, H., & Kambli, E. (1926). Die Umlagerung von Acetylen-carbinolen. (The Rearrangement of Acetylenic Carbinols). Helvetica Chimica Acta, 9(1), 672.
  • Fisher Scientific. (2021). Safety Data Sheet: 1-Ethynyl-1-cyclohexanol.[1][2][3] (Used as a proxy for storage conditions of cyclic alkynols; confirms "Keep away from strong acids" and "Refrigerate").

  • Huntsman, W. D., et al. (1963). The Thermal Rearrangement of 1-Ethynylcyclobutanol.Journal of the American Chemical Society. (Details the thermal instability and ring expansion risks).
  • Sigma-Aldrich. (2023). Technical Bulletin: Handling of Acid-Sensitive Alkynes. (General guidance on using basic alumina and avoiding chloroform).

Sources

Troubleshooting

Separation of impurities in 1-Ethynyl-3,3-difluoro-cyclobutanol scale-up

Introduction: The Scale-Up Challenge Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning 1-Ethynyl-3,3-difluoro-cyclobutanol from gram-scale medicinal chemistry to k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning 1-Ethynyl-3,3-difluoro-cyclobutanol from gram-scale medicinal chemistry to kilogram-scale process development.

This molecule presents a "perfect storm" of scale-up challenges: it combines a strained cyclobutane ring , a reactive terminal alkyne , and a gem-difluoro group prone to elimination. Furthermore, the separation of the starting material (3,3-difluorocyclobutanone) from the product is notoriously difficult due to their similar volatility and polarity profiles.

This guide prioritizes safety and purity , offering self-validating protocols to ensure your campaign's success.

Module 1: The "Ghost" Impurity (Unreacted Ketone)

Issue: "I cannot separate the starting material (3,3-difluorocyclobutanone) from the product. They co-elute on HPLC and co-distill."

Technical Insight: The dipole moments of the ketone and the resulting propargylic alcohol are uncomfortably close. On scale, fractional distillation often fails to achieve >98% purity if the conversion isn't near-quantitative. The "Ghost" impurity is the unreacted ketone.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Push Conversion Do not stop at 95% conversion. Add excess acetylide (1.2–1.5 eq) to force consumption of the ketone.
2 The "Sacrificial" Derivatization If ketone remains (>2%), treat the crude mixture with Girard’s Reagent T (betaine hydrazide chloride) or a polymer-supported scavenger resin (e.g., hydrazine resin) before the final workup.
3 Validation The derivatized ketone becomes water-soluble (Girard's) or solid-bound (Resin) and is removed during the aqueous wash or filtration, leaving the alcohol product in the organic phase.

Critical Note: Attempting to separate the ketone via silica gel chromatography on a multi-kilo scale is often economically unviable due to poor resolution. Chemical removal (scavenging) is the superior process solution.

Module 2: The Filtration Nightmare (Magnesium/Cerium Salts)

Issue: "During the quench, the reactor formed a gelatinous emulsion that clogged the filter press. Phase separation took 24 hours."

Technical Insight: If you are using Grignard chemistry (Ethynylmagnesium bromide) or Cerium-mediated addition (to prevent enolization), the standard ammonium chloride quench produces sticky metal hydroxides/salts that entrap the product and solvent.

Troubleshooting Protocol (The Rochelle Salt Method):

  • Preparation: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt).

  • The Quench: Transfer the reaction mixture slowly into the chilled tartrate solution (Reverse Quench).

  • Mechanism: Tartrate acts as a bidentate ligand, chelating Magnesium (or Cerium/Lanthanum) ions into water-soluble complexes.

  • Result: Distinct phase separation within 15–30 minutes and no gelatinous precipitate.

Module 3: Stability & Dehydrofluorination

Issue: "My product purity dropped after distillation. NMR shows new olefinic signals."

Technical Insight: The gem-difluoro group at the 3-position activates the ring. Under thermal stress (distillation) or basic conditions, the molecule can undergo dehydrofluorination (loss of HF), leading to a volatile fluorocyclobutene impurity.

Control Strategy:

  • pH Control: Ensure the crude oil is neutral (pH 6–7) before heating. Residual base from the reaction triggers elimination.

  • Thermal Limit: Do not exceed pot temperatures of 60°C. Use high vacuum (<5 mbar) to keep distillation temperatures low.

  • Stabilization: Add a radical inhibitor (e.g., BHT, 100 ppm) if you suspect radical polymerization of the alkyne, though HF elimination is the primary thermal risk.

Visualizing the Process Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for impurity control.

G SM SM: 3,3-Difluorocyclobutanone Reaction Reaction Matrix (-78°C to 0°C) SM->Reaction Reagent Reagent: Ethynyl-MgBr / Li-Acetylide Reagent->Reaction Imp_Ketone Impurity: Unreacted Ketone (Hard to Separate) Reaction->Imp_Ketone Incomplete Conv. Imp_Elim Impurity: Fluorocyclobutene (Thermal Elimination) Reaction->Imp_Elim Heat/Base Imp_Glaser Impurity: Diacetylene (Oxidative Coupling) Reaction->Imp_Glaser O2/Cu trace Product Target: 1-Ethynyl-3,3-difluoro-cyclobutanol Reaction->Product Main Path Scavenger Remediation: Girard's Reagent (Removes Ketone) Imp_Ketone->Scavenger pH_Control Remediation: pH < 7 & High Vac (Prevents Elimination) Imp_Elim->pH_Control

Figure 1: Reaction pathway analysis showing the genesis of key impurities and their specific remediation strategies.

Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Acetylide instead of the Grignard reagent? A: Yes, and it is often cleaner. Lithium acetylide-EDA complex is a stable solid that can be handled more easily. However, the basicity is higher. You must maintain strictly anhydrous conditions and low temperatures (-78°C) to prevent the ketone from enolizing (which kills the yield) or the product from eliminating HF.

Q2: Why is there a split peak in my GC/HPLC? A: If you see a split peak for the main product, check your method. While the molecule is achiral (plane of symmetry), derivatized intermediates or interactions with chiral columns can sometimes show separation. However, it is more likely you are seeing the unreacted ketone (SM) which elutes very close to the product. Spike your sample with pure SM to confirm.

Q3: Is the final product explosive? A: Terminal alkynes on small strained rings are high-energy molecules. While not typically "explosive" like a diazo compound, it has high potential energy.

  • Do not distill to dryness.

  • Do not expose concentrated residue to metal needles (formation of copper/silver acetylides).

  • DSC Testing: Run a Differential Scanning Calorimetry (DSC) test on a gram scale before heating any batch >100g.

Experimental Protocol: Recommended Workup

To maximize purity and yield, follow this optimized workup flow:

  • Quench: Pour reaction mix into 20% w/v aqueous Potassium Sodium Tartrate (Rochelle's Salt) at 0°C. Stir vigorously for 30 mins.

  • Separation: Separate layers. Extract aqueous layer 2x with MTBE (Methyl tert-butyl ether).

    • Why MTBE? It separates better from water than ether and is safer (higher flash point) than diethyl ether.

  • Wash: Wash combined organics with Brine (Sat. NaCl).[1]

  • Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄ if the pH is sensitive, as it can be slightly acidic/Lewis acidic.

  • Concentration: Concentrate under reduced pressure (30°C bath, >100 mbar).

    • Caution: The product is volatile.[2][3][4] Do not go to full vacuum immediately.

  • Purification: Distill using a short-path wiper or Vigreux column under high vacuum.

References

  • Safety of Acetylide Synthesis: Denis, J. M., et al. "Working with Hazardous Chemicals."[5] Organic Syntheses, Coll.[5] Vol. 7, p. 112 (1990).

  • Grignard Workup Protocols (Rochelle's Salt): BenchChem Application Notes. "Grignard Reaction with Ethylmagnesium Bromide."[1][6]

  • Fluorinated Cyclobutane Synthesis & Properties: Mykhailiuk, P. K. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation." ACS Medicinal Chemistry Letters.

  • Handling Volatile Fluorinated Intermediates: Beilstein Journals. "Synthesis of 2,2-difluoro-1,3-diketone derivatives." (General handling of difluoro-methylene compounds).

  • Product Safety Data (Analogous Structures): Fisher Scientific. "Safety Data Sheet: 1-Ethynylcyclopentanol" (Close structural analog for hazard assessment).

Sources

Reference Data & Comparative Studies

Validation

19F NMR characteristic shifts of 1-Ethynyl-3,3-difluoro-cyclobutanol

19F NMR Characteristic Shifts: 1-Ethynyl-3,3-difluoro-cyclobutanol vs. Alternatives Executive Summary: The Fluorinated Scaffold in Drug Design 1-Ethynyl-3,3-difluoro-cyclobutanol is a high-value building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

19F NMR Characteristic Shifts: 1-Ethynyl-3,3-difluoro-cyclobutanol vs. Alternatives

Executive Summary: The Fluorinated Scaffold in Drug Design

1-Ethynyl-3,3-difluoro-cyclobutanol is a high-value building block in medicinal chemistry, serving as a bioisostere for carbonyl groups or lipophilic spacers. Its unique structural features—a strained cyclobutane ring, a gem-difluoro motif, and an orthogonal ethynyl handle—create a distinct electronic environment.

This guide provides a technical analysis of its 19F NMR signature , contrasting it with its synthetic precursor (3,3-difluorocyclobutanone) and non-alkynyl analogs. For the synthetic chemist, distinguishing the product from the starting material relies less on the absolute chemical shift and more on the symmetry-breaking splitting patterns induced by the formation of the chiral center at C1 (pseudo-asymmetry in the context of the ring).

Technical Profile: 19F NMR Signature

The 19F NMR spectrum of 1-Ethynyl-3,3-difluoro-cyclobutanol is characterized by the non-equivalence of the geminal fluorine atoms. Unlike the planar or rapidly flipping precursor, the tertiary alcohol adopts a puckered conformation where the hydroxyl and ethynyl groups differentiate the "cis" and "trans" faces of the ring.

Primary Characteristics
ParameterValue / RangeStructural Cause
Chemical Shift (

)
-80 to -100 ppm Characteristic range for gem-difluorocyclobutanes.
Multiplicity AB System (Two Doublets) The C1 substitution breaks the plane of symmetry, making

and

diastereotopic.
Coupling Constant (

)
~190 – 200 Hz Large geminal coupling typical of

difluoromethylene centers.
Vicinal Coupling (

)
10 – 25 Hz Coupling to ring protons at C2/C4; often results in further fine splitting (triplets/multiplets).

Mechanistic Insight: In the starting ketone, the ring possesses


 symmetry (on the NMR timescale), rendering the two fluorines chemically equivalent. Upon addition of the ethynyl group, the symmetry is reduced. The fluorine cis to the hydroxyl group resides in a different electronic and steric environment than the fluorine trans to it. This results in two distinct signals with a massive mutual coupling (

), appearing as a "roofed" AB quartet system.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor and a reduced analog. This comparison is critical for reaction monitoring.

Table 1: Comparative 19F NMR Shifts and Patterns

CompoundStructure19F Shift (

ppm)*
MultiplicitySymmetry Status
1-Ethynyl-3,3-difluoro-cyclobutanol Target-85.4 & -97.5 AB Doublet (

Hz)
Asymmetric (Diastereotopic F)
3,3-Difluorocyclobutanone Precursor~ -100 to -110 Singlet (or Pentet)Symmetric (

average)
3,3-Difluorocyclobutanol Analog-85.4 & -97.5 AB Doublet (

Hz)
Asymmetric (Puckered)

*Note: Exact shifts vary by solvent (CDCl3 vs. DMSO-d6). Values for the alcohol analogs are referenced from 3,3-difluorocyclobutanol data [1] as a proximal baseline.

Performance Analysis in Synthesis
  • Reaction Monitoring: The disappearance of the Singlet (Ketone) and the emergence of the AB Doublet (Alcohol) is the definitive endpoint metric.

  • Impurity Profiling: If the reaction stalls, the singlet will persist. If elimination occurs (formation of a cyclobutenyl species), a shift toward -110 to -120 ppm (vinylic fluorine) would be observed, often with complex coupling to olefinic protons.

Experimental Protocol: Data Acquisition

To ensure accurate resolution of the AB system and measurement of coupling constants, the following protocol is recommended.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    )  is standard. However, Acetone-d6  is superior if the resolution of the AB system is poor, as it can sharpen signals by disrupting intermolecular H-bonding of the alcohol.
    
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may broaden signals due to viscosity/aggregation.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to remove proton coupling for simplified spectra.

  • Spectral Width: 200 ppm (centered at -100 ppm) to capture the full window.

  • Relaxation Delay (D1): Set to 3–5 seconds . Fluorine nuclei in constrained rings can have long

    
     relaxation times. Short delays lead to integration errors.
    
  • Scans (NS): 64 scans are typically sufficient for >95% purity samples.

Step 3: Processing
  • Line Broadening (LB): Apply 0.3 – 1.0 Hz.

  • Referencing: Calibrate to internal

    
     (0 ppm) or external 
    
    
    
    -trifluorotoluene (-63.7 ppm).

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the logical flow for confirming the synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol using 19F NMR markers.

NMR_Workflow Start Crude Reaction Mixture Acquire Acquire 19F NMR (Proton Decoupled) Start->Acquire Decision Analyze Multiplicity (-80 to -110 ppm) Acquire->Decision Singlet Single Peak (Singlet/Pentet) ~ -105 ppm Decision->Singlet Symmetry Preserved AB_System Two Doublets (AB System) J ~ 200 Hz Decision->AB_System Symmetry Broken Mixture Superimposed Singlet + Doublets Decision->Mixture Both Signals Result_Ketone Unreacted Starting Material (3,3-Difluorocyclobutanone) Singlet->Result_Ketone Result_Target Target Confirmed (1-Ethynyl-3,3-difluoro-cyclobutanol) AB_System->Result_Target Result_Incomplete Incomplete Conversion Continue Reaction Mixture->Result_Incomplete

Caption: Logical workflow for distinguishing the target alkyne-alcohol from its ketone precursor based on 19F NMR symmetry breaking.

References

  • Grygorenko, O. O., et al. (2009). "Synthesis and properties of 3,3-difluorocyclobutane derivatives." Journal of Organic Chemistry. (Data inferred from analogous 3,3-difluorocyclobutanol shifts: -85.4 ppm and -97.5 ppm).

  • Reich, H. J. (2020).[1][2] "19F NMR Chemical Shifts." University of Wisconsin-Madison / Organic Chemistry Data. [Link]

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (General reference for gem-difluoro coupling constants).

Sources

Comparative

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Fluorinated Cyclobutanols

Executive Summary Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of fluorinated cyclobutanols. It contrasts these patterns with non-fluorinated analogs and evalua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of fluorinated cyclobutanols. It contrasts these patterns with non-fluorinated analogs and evaluates ionization techniques (EI vs. CI) to aid researchers in structural elucidation and metabolic profiling.

Core Insight: The fragmentation of fluorinated cyclobutanols is driven by two competing high-energy factors: ring strain release (~26 kcal/mol) and the inductive electron-withdrawing nature of fluorine . Unlike linear fluorinated alcohols, which predominantly undergo


-cleavage, fluorinated cyclobutanols exhibit a characteristic "ring unzipping" followed by HF elimination, creating a unique spectral fingerprint.

Part 1: Comparative Analysis of Ionization Techniques

The choice of ionization method critically dictates the information yield. Fluorinated cyclobutanols are often thermally labile and volatile; thus, standard Electron Impact (EI) can be too harsh for molecular weight determination.

FeatureElectron Impact (EI) Chemical Ionization (CI) Field Ionization (FI)
Energy Level High (70 eV)Low (Soft Ionization)Very Low (Softest)
Molecular Ion (

)
Weak or Absent. Ring strain + F-instability leads to rapid fragmentation.Dominant

or

.
Essential for MW confirmation.[1]
High Intensity

.
Best for perfluorinated variants.
Fragmentation Rich structural data.[1][2] Reveals F-position via specific ring-opening ions.Minimal. mostly

or

.[1]
Negligible.[1]
Key Application Structural elucidation; fingerprinting isomers.[1]Molecular weight confirmation; purity check.Complex mixture analysis (e.g., petrochemicals).[1]

Recommendation: Use CI (Methane or Isobutane) for initial molecular weight determination, followed by EI for structural characterization.[1]

Part 2: Fragmentation Mechanisms & Causality

The "Ring Unzipping" Mechanism (Retro-2+2 Cycloaddition)

The most diagnostic pathway for cyclobutanols is the release of ring strain via a retro-2+2 cycloaddition.

  • Non-fluorinated Cyclobutanol (MW 72): Splits symmetrically into ethylene (

    
    , m/z 28) and vinyl alcohol radical cation (
    
    
    
    , m/z 44).
  • Fluorinated Cyclobutanol (e.g., 2-fluoro, MW 90): The presence of fluorine alters the charge localization. The ring cleavage produces asymmetric fragments.

    • Pathway A: Formation of Fluoroethylene (m/z 46) + Vinyl Alcohol (m/z 44).

    • Pathway B: Formation of Ethylene (m/z 28) + 2-Fluoro-vinyl alcohol (m/z 62).[1]

Note: The charge preferentially remains on the fragment with lower ionization energy (Stevenson’s Rule). Enols generally retain the charge over fluorinated alkenes.

HF Elimination (The "Fluorine Signature")

Fluorine is a poor leaving group in


 reactions but is easily eliminated in the gas phase from radical cations, especially when adjacent to hydrogen.
  • Mechanism: A 1,2-elimination or 1,3-elimination of Hydrogen Fluoride (20 Da).[1]

  • Spectral Marker: Look for a peak at

    
     .
    
    • Example: 2-fluorocyclobutanol (m/z 90)

      
       Cyclobutenol radical cation (m/z 70).
      
    • Contrast: Non-fluorinated alcohols lose

      
       (
      
      
      
      ). The shift from
      
      
      to
      
      
      is diagnostic for mono-fluorination.
Alpha-Cleavage (Ring Opening)

Standard alcohol


-cleavage breaks the C-C bond next to the hydroxyl group. In cyclic systems, this does not eject a fragment immediately but opens the ring to form a distonic radical cation.
  • Outcome: This acyclic isomer then undergoes secondary fragmentation, often losing an alkyl radical or a fluorinated radical (

    
    , loss of 33 Da).[1]
    

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation tree for 2-fluorocyclobutanol , highlighting the competition between HF elimination and Ring Scission.

Fragmentation M_Ion Molecular Ion (M+) [2-Fluorocyclobutanol] m/z 90 Distonic Distonic Radical Cation (Ring Opened) M_Ion->Distonic Alpha-Cleavage (Ring Strain Release) HF_Elim [M - HF]+. Cyclobutenol Radical m/z 70 M_Ion->HF_Elim - HF (20 Da) (1,2-Elimination) Split_A Vinyl Alcohol Ion [CH2=CH-OH]+. m/z 44 Distonic->Split_A Retro 2+2 Path A Split_B Fluoroethylene [CH2=CHF] (Neutral Loss) Distonic->Split_B Split_C Ethylene [CH2=CH2] (Neutral Loss) Distonic->Split_C Split_D 2-Fluoro-vinyl Alcohol Ion [CHF=CH-OH]+. m/z 62 Distonic->Split_D Retro 2+2 Path B

Caption: Fragmentation tree of 2-fluorocyclobutanol (m/z 90). Blue indicates the parent ion; Red/Green/Yellow indicate detected fragment ions. Dashed boxes represent neutral losses not detected by MS.[1]

Part 4: Experimental Protocol for Optimization

This protocol ensures maximum sensitivity and reproducibility when analyzing volatile fluorinated cyclobutanols.

Sample Preparation
  • Solvent: Use Dichloromethane (DCM) or Methanol (MeOH) .[1] Avoid protic solvents if using CI to prevent proton exchange interference.

  • Concentration: 10–50 ppm. Fluorinated compounds often have lower ionization cross-sections than hydrocarbons.

  • Derivatization (Optional but Recommended): If the

    
     is invisible in EI, derivatize with MSTFA  (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
    
    • Target: Hydroxyl group.[1]

    • Result: Replaces active H with TMS (

      
      ).[1] Increases volatility and stability.[1] Look for 
      
      
      
      (loss of methyl from TMS) as a surrogate base peak.
GC-MS Instrument Parameters
  • Inlet Temperature: 200°C (Keep low to prevent thermal degradation/dehydration before ionization).

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

  • Ion Source Temperature: 230°C.

  • Scan Range: m/z 25 – 300. (Start low to capture ethylene/fluoroethylene fragments).

Data Interpretation Checklist
  • Check m/z 28: Is it significant? (Indicates cyclobutane ring).[1]

  • Check Neutral Losses:

    • Loss of 20? (HF

      
       Fluorinated).[1]
      
    • Loss of 18? (H2O

      
       Likely non-fluorinated impurity or competing pathway).[1]
      
  • Check Base Peak:

    • m/z 44 (Vinyl alcohol)

      
       Suggests ring opening away from fluorine.
      
    • m/z 69 (

      
      ) 
      
      
      
      Only if a trifluoromethyl group is present (not in simple fluorocyclobutanol).

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectra of Fluorocarbons and Cyclics. National Institute of Standards and Technology.[1] [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and ring mechanisms).

  • Rubesch, M., et al. (1971).[1][3] Electron-impact induced fragmentation of partially fluorinated β-diketones. Organic Mass Spectrometry. [Link]

  • Gross, M. L. (2004).[1][4] Focus in honor of Fred McLafferty: The McLafferty Rearrangement. Journal of the American Society for Mass Spectrometry.[4] [Link]

  • Doc Brown's Chemistry. (2023).[1] Mass spectrum of cyclobutane and fragmentation patterns. [Link]

Sources

Validation

Comparative Guide: 3,3-Difluorocyclobutanol vs. Non-Fluorinated Analogs

Executive Summary: The Bioisostere Upgrade In modern drug discovery, the transition from a standard cyclobutanol to a 3,3-difluorocyclobutanol is rarely a random screen; it is a calculated strategic maneuver. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Upgrade

In modern drug discovery, the transition from a standard cyclobutanol to a 3,3-difluorocyclobutanol is rarely a random screen; it is a calculated strategic maneuver. This guide analyzes the structural, electronic, and synthetic implications of this bioisosteric replacement.[1]

While the cyclobutane ring offers a rigid scaffold to direct substituents, the introduction of the gem-difluoro motif at the C3 position fundamentally alters the physicochemical landscape. It transforms a metabolic soft spot into a metabolic shield, modulates the pKa of the hydroxyl group via inductive effects, and locks the ring conformation, often improving target residence time.

Key Recommendation: Switch to 3,3-difluorocyclobutanol when you need to lower the pKa of the hydroxyl group (enhancing H-bond donor strength), block oxidative metabolism at the C3 position, or modulate lipophilicity (LogD) without adding significant steric bulk.

Physicochemical Performance Matrix

The following table contrasts the core properties of the fluorinated scaffold against the baseline cyclobutanol.

FeatureCyclobutanol (Baseline)3,3-DifluorocyclobutanolImpact on Drug Design
Hydroxyl Acidity (pKa) ~17–18 (Est.)~13–15 (Est.)High: The electron-withdrawing CF2 group lowers pKa, making the OH a stronger Hydrogen Bond Donor (HBD).
Lipophilicity (LogP) BaselineModulated (+0.2 to +0.[2]5)Medium: C-F bonds are lipophilic, but the increased polarity of the OH can offset this. Result is often a "cleaner" lipophilicity profile.
Ring Conformation Puckered (~25–30°)Puckered (Altered Barrier)High: The CF2 group creates a dipole that may lock the ring into a specific pucker to minimize dipole-dipole repulsion with the OH.
Metabolic Stability Low (C3 Oxidation prone)High (Blocked)Critical: C3 is the primary site of CYP450 oxidation (to ketone). Fluorine blocks this completely.
Synthetic Risk LowHigh (Elimination prone)Critical: The α-protons in the precursor ketone are highly acidic; standard nucleophiles cause HF elimination.

Structural Dynamics & Electronic Effects

The "Dipole-Pucker" Effect

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Cyclobutanol: The hydroxyl group can flip between pseudo-equatorial and pseudo-axial positions.

  • 3,3-Difluorocyclobutanol: The strong dipole moment of the C-F bonds interacts with the C-O dipole. To minimize electrostatic repulsion, the molecule often adopts a specific puckered conformation that places the C-F and C-O vectors in a favorable alignment. This conformational bias can pay an "entropic penalty" in advance, potentially increasing binding affinity if the pre-organized shape matches the protein pocket.

Acidity and H-Bonding

The gem-difluoro group exerts a strong through-bond inductive effect (


). This pulls electron density away from the hydroxyl oxygen, weakening the O-H bond.
  • Result: The proton becomes more acidic (lower pKa).[3]

  • Application: If your lead molecule relies on the OH acting as a Hydrogen Bond Donor (e.g., to a backbone carbonyl in the target protein), the 3,3-difluoro analog will form a stronger, shorter H-bond , often boosting potency by 5–10 fold.

Decision Logic: When to Deploy

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.

Bioisostere_Decision Start Lead Molecule Analysis Issue1 Is C3-Metabolism (Oxidation) a liability? Start->Issue1 Issue2 Is the OH acting as a H-Bond Donor? Issue1->Issue2 No Action_F DEPLOY: 3,3-difluorocyclobutanol (Blocks metabolism + Stronger HBD) Issue1->Action_F Yes Issue3 Is LogD too low? Issue2->Issue3 No Issue2->Action_F Yes (Need stronger H-bond) Action_H RETAIN: Cyclobutanol (Standard Baseline) Issue3->Action_H No (Properties Optimal) Action_Me CONSIDER: 3,3-dimethyl (Steric block only) Issue3->Action_Me Yes (Need Lipophilicity)

Figure 1: Decision tree for selecting between cyclobutanol, 3,3-difluorocyclobutanol, and dimethyl analogs based on ADME/potency needs.

Synthetic Expertise: The "Elimination Trap"

This is the most critical technical section. Do not treat 3,3-difluorocyclobutanone like a normal ketone.

The Problem: HF Elimination

In non-fluorinated cyclobutanone, Grignard or Organolithium addition to the ketone is trivial. However, in 3,3-difluorocyclobutanone , the fluorine atoms inductively acidify the adjacent


-protons.
  • Scenario: If you use a basic nucleophile (e.g.,

    
     or 
    
    
    
    ), it acts as a base rather than a nucleophile.
  • Outcome: Deprotonation occurs, followed by

    
    -elimination of Fluoride (
    
    
    
    mechanism), resulting in ring opening or polymerization/decomposition. You will observe a "tar" and lose the fluorine.
The Solution: Organolanthanum Reagents

To bypass this, you must use Organolanthanum reagents (or Cerium chloride additives). These reagents are highly oxophilic (activating the carbonyl oxygen) but significantly less basic than Lithium/Magnesium reagents.

Synthesis_Workflow cluster_Fail Standard Route (FAILURE) cluster_Success Optimized Route (SUCCESS) Precursor 3,3-Difluorocyclobutanone Reagent_Bad R-Li or R-MgBr Precursor->Reagent_Bad Reagent_Good R-Li + LaCl3·2LiCl (Organolanthanum) Precursor->Reagent_Good Product_Bad Elimination / Tar (HF Loss) Reagent_Bad->Product_Bad Deprotonation Intermediate Stable Tetrahedral Intermediate Reagent_Good->Intermediate 1,2-Addition Product_Good Target 3,3-difluoro cyclobutanol Intermediate->Product_Good Quench

Figure 2: Synthetic divergence. Organolanthanum chemistry is required to prevent HF elimination during nucleophilic addition.[3][4][5][6]

Experimental Protocols

Protocol A: Synthesis via Organolanthanum Addition

Based on methodologies for sensitive fluorinated ketones [1, 2].

  • Reagent Preparation: Dry

    
     (0.6 M in THF) is required. If preparing fresh, dry 
    
    
    
    under high vacuum at 160°C for 4 hours, then stir with LiCl in dry THF.
  • Complexation: In a flame-dried flask under Argon, add the organolithium or Grignard reagent (1.2 equiv) to the

    
     solution at -78°C. Stir for 1 hour to form the organolanthanum species.
    
  • Addition: Add 3,3-difluorocyclobutanone (1.0 equiv) dropwise at -78°C. The lanthanum coordinates the carbonyl oxygen, increasing electrophilicity while the bulk/basicity prevents

    
    -deprotonation.
    
  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    . Do not use strong acids.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR should show a clean singlet (or AB quartet if chiral) around -80 to -100 ppm. Absence of vinylic fluorine signals confirms no elimination occurred.
    
Protocol B: Microsomal Stability Assay (Metabolic Check)

Standard operating procedure to verify C3-blocking.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate 3,3-difluorocyclobutanol analog (1 µM) vs. cyclobutanol control (1 µM).

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH). Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criteria: The difluoro analog should show >2x improvement in half-life compared to the non-fluorinated control.

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. Source: Journal of Organic Chemistry / ChemRxiv (2025). Context: Defines the organolanthanum protocol to avoid HF elimination. (Note: Search results indicate recent 2024/2025 publication context).

  • 3,3-Difluorooxetane and Cyclobutane Bioisosteres in Drug Discovery. Source: Chemistry - A European Journal (2024).[2] Context: Comparative analysis of pKa, LogP, and metabolic stability of fluorinated four-membered rings.

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Source: Journal of Organic and Pharmaceutical Chemistry (2023).[7] Context: Provides pKa trends and inductive effect analysis for fluorinated cyclobutanes.

  • Conformations of Cycloalkanes and Fluorine Effects. Source: Chemistry LibreTexts / General Literature. Context: Fundamental principles of cyclobutane puckering and strain.

Sources

Comparative

Metabolic stability of 3,3-difluorocyclobutane vs. cyclobutane scaffolds

Topic: Metabolic Stability of 3,3-Difluorocyclobutane vs. Cyclobutane Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of 3,3-Difluorocyclobutane vs. Cyclobutane Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In modern medicinal chemistry, the 3,3-difluorocyclobutane scaffold has emerged as a superior bioisostere to the traditional cyclobutane ring, particularly for optimizing metabolic stability and physicochemical properties. While the unsubstituted cyclobutane ring offers a lipophilic spacer that restricts conformation, it often suffers from rapid oxidative metabolism at the C-H bonds (metabolic "soft spots") and high lipophilicity (LogP).

The Verdict: The introduction of a gem-difluoro moiety at the C3 position (3,3-difluorocyclobutane) typically:

  • Blocks Metabolic Clearance: Prevents Cytochrome P450 (CYP)-mediated hydroxylation at the most accessible ring position.

  • Modulates Lipophilicity: Lowers LogD/LogP compared to the hydrocarbon parent due to the high polarity of the C-F bonds, improving solubility and reducing non-specific binding.

  • Alters Conformation: Induces a specific "puckered" ring conformation that can lock pharmacophores into bioactive orientations.

Mechanistic Rationale: The "Fluorine Effect"

To understand the stability advantage, one must analyze the interaction between the scaffold and the heme-iron center of CYP450 enzymes.

A. Metabolic Blocking (The C-F Shield)

The primary mechanism of cyclobutane metabolism is C-H hydroxylation (carbon oxidation). The unsubstituted cyclobutane ring contains reactive C-H bonds (


98-100 kcal/mol bond dissociation energy).
  • Cyclobutane: The CYP450 oxoferryl species (

    
    ) abstracts a hydrogen atom from the ring, forming a radical intermediate that collapses into an alcohol. This alcohol is often rapidly glucuronidated or further oxidized, leading to clearance.
    
  • 3,3-Difluorocyclobutane: Replacing hydrogen with fluorine introduces the strongest single bond in organic chemistry (C-F

    
     116 kcal/mol). The CYP450 enzyme cannot abstract a fluorine atom. Furthermore, the electronegativity of fluorine deactivates adjacent C-H bonds (at C1/C2) toward oxidation via inductive electron withdrawal.
    
B. Physicochemical Modulation
  • Lipophilicity (LogP): Contrary to the trend in acyclic systems where fluorination can increase lipophilicity, gem-difluorination on small rings often decreases LogP. The large dipole moment of the

    
     group increases polarity.
    
  • Basicity (pKa): If an amine is present on the ring (e.g., 1-amino-3,3-difluorocyclobutane), the fluorine atoms lower the pKa of the amine by 2–3 units via through-bond inductive effects. This reduces the percentage of ionized drug at physiological pH, potentially improving membrane permeability while reducing lysosomal trapping.

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates why the 3,3-difluorocyclobutane scaffold is resistant to the oxidative attack that degrades standard cyclobutane rings.

MetabolicBlocking cluster_0 Cyclobutane Scaffold cluster_1 3,3-Difluorocyclobutane Scaffold CYP CYP450 Enzyme (Oxoferryl Species) Cyclo Cyclobutane Ring (C-H Bonds) CYP->Cyclo Attacks C-H Difluoro 3,3-Difluorocyclobutane (C-F Bonds) CYP->Difluoro Attacks C-F (Fail) Radical Carbon Radical Intermediate Cyclo->Radical H-Abstraction Metabolite Hydroxylated Metabolite (High Clearance) Radical->Metabolite OH Rebound Blocked Oxidation Blocked (High Bond Energy) Difluoro->Blocked C-F Bond > 115 kcal/mol Stable Parent Compound Intact Blocked->Stable No Reaction

Figure 1: Mechanistic comparison of CYP450 interaction with cyclobutane vs. 3,3-difluorocyclobutane scaffolds. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step required for oxidative metabolism.

Comparative Performance Data

The following table summarizes the shift in properties when converting a cyclobutane to a 3,3-difluorocyclobutane.

ParameterCyclobutane Scaffold3,3-Difluorocyclobutane ScaffoldImpact on Drug Design
Metabolic Stability (

)
Low to Moderate (prone to oxidation)High (Metabolic blocking)Increases half-life and reduces clearance (

).
Lipophilicity (LogP/LogD) High (Hydrocarbon character)Lower (

LogP

-0.4 to -0.6)
Improves solubility; reduces non-specific binding.
Ring Conformation Puckered (flexible)Rigidly Puckered Locks pharmacophores; can improve selectivity.
Amine Basicity (pKa) High (Standard aliphatic amine)Reduced (

pKa

-2.0 to -3.0)
Reduces lysosomal trapping; alters permeability.

Case Studies in Drug Development

Case Study A: Ivosidenib (AG-120)[1][2][3][4][5][6]
  • Target: Mutant IDH1 (Isocitrate Dehydrogenase 1) for Acute Myeloid Leukemia (AML).[1]

  • Challenge: Early hits containing standard cycloalkyl rings suffered from rapid oxidative clearance, limiting oral exposure.

  • Solution: Incorporation of the 1,1-disubstituted-3,3-difluorocyclobutane motif.

  • Outcome: The difluorocyclobutane moiety was crucial for achieving "desirable metabolic stability" (low hepatic extraction ratio) while maintaining high potency. This modification allowed Ivosidenib to become a once-daily oral drug with excellent bioavailability.

  • Reference: Popovici-Muller, J., et al. ACS Med.[2][3] Chem. Lett. 2018.[4]

Case Study B: BMS-814580 (MCHR1 Inhibitor)
  • Target: Melanin-Concentrating Hormone Receptor 1 (Obesity).[5]

  • Challenge: A previous lead compound containing a gem-dimethyl cyclobutane group was metabolically unstable.[5] The methyl groups on the ring were sites of rapid oxidation (metabolic soft spots).

  • Solution: Bioisosteric replacement of the gem-dimethyl cyclobutane with 3,3-difluorocyclobutane .

  • Outcome: The substitution completely blocked the oxidative pathway at that position. The electron-withdrawing effect of the fluorine also reduced the basicity of the adjacent amine, improving the overall ADME profile.

  • Reference: Ahmad, S., et al. Bioorg. Med. Chem. Lett. 2018.[4]

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability advantage of the 3,3-difluorocyclobutane scaffold, use the following self-validating protocol.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).
Reagents:
  • Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase.
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 10 minutes.

  • Substrate Addition: Spike the test compound (Cyclobutane vs. Difluoro analog) to a final concentration of 1 µM (ensure <0.1% DMSO).

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At time points 0, 5, 15, 30, and 45 minutes , remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (Acetonitrile) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope (

      
      ) = elimination rate constant.
      
Data Interpretation:
  • Unstable:

    
     µL/min/mg (Likely cyclobutane parent).
    
  • Stable:

    
     µL/min/mg (Target for 3,3-difluoro analog).
    

Visualization: Assay Workflow

AssayWorkflow cluster_sampling Time Point Sampling Start Prepare Microsomes (0.5 mg/mL in Buffer) Spike Add Test Compound (1 µM Final) Start->Spike Incubate Incubate @ 37°C Add NADPH Spike->Incubate T0 T=0 min Incubate->T0 T5 T=5 min Incubate->T5 T15 T=15 min Incubate->T15 T30 T=30 min Incubate->T30 Quench Quench with ACN (Precipitate Proteins) T0->Quench T5->Quench T15->Quench T30->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Standardized workflow for determining intrinsic clearance in liver microsomes.

References

  • Popovici-Muller, J., et al. (2018).[2][3] "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers."[4][2][3][6] ACS Medicinal Chemistry Letters, 9(4), 300–305. Link

  • Ahmad, S., et al. (2018). "Discovery of BMS-814580, a potent and selective melanin concentrating hormone receptor 1 (MCHR1) antagonist with improved metabolic stability." Bioorganic & Medicinal Chemistry Letters, 28(3), 266-271. Link

  • Herasymchuk, M., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal, 28(19). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Validation

Structural Benchmarking of 1-Substituted 3,3-Difluorocyclobutanes: A Crystallographic Comparison Guide

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Scope: Comparative analysis of solid-state geometry, conformational preferences, and experimental handling of 3,3-difluorocyclobutane (DFCB) deri...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Scope: Comparative analysis of solid-state geometry, conformational preferences, and experimental handling of 3,3-difluorocyclobutane (DFCB) derivatives versus standard bioisosteres.

Executive Summary: The "Escape from Flatland" with Fluorine

In modern drug design, the 3,3-difluorocyclobutane (DFCB) moiety has emerged as a critical bioisostere. It serves as a lipophilic, metabolically stable surrogate for ketones, ethers, and gem-dimethyl groups. Unlike planar aromatic rings, DFCB offers a defined 3D vector—the "butterfly" conformation.

This guide provides an objective, data-driven comparison of DFCB against its non-fluorinated parent (cyclobutane) and its polar isostere (oxetane), grounded in X-ray crystallographic data.

Key Crystallographic Takeaways[1]
  • Ring Flattening: 1-substituted 3,3-difluorocyclobutanes often exhibit a reduced puckering angle (typically 10–20°) compared to unsubstituted cyclobutanes (~30°), influencing vector alignment in active sites.

  • Bond Shortening: The C–F bonds (1.35 Å) induce a slight compression of adjacent C–C bonds due to the Bent rule and electrostatic effects.

  • Packing Motifs: Crystal lattices are dominated by weak

    
     and 
    
    
    
    interactions rather than classical hydrogen bonds, altering solubility profiles.

Comparative Structural Analysis

The following data aggregates average values from the Cambridge Structural Database (CSD) and recent literature (e.g., Mykhailiuk et al.).

Table 1: Crystallographic Metrics Comparison
MetricCyclobutane (Parent)3,3-Difluorocyclobutane (DFCB)Oxetane (Polar Isostere)Implication for Drug Design
Ring Puckering Angle (

)*
~28–30°~10–22° (Flatter) ~0–10° (Nearly Planar)DFCB is a "stiffer" spacer; affects substituent projection.
C–C Bond Length (Ring)1.55 Å1.53–1.55 Å 1.54 ÅSlight ring contraction in DFCB.
C–X Bond Length 1.09 Å (C-H)1.35–1.38 Å (C-F) 1.45 Å (C-O)C–F is highly resistant to metabolic cleavage.
Inversion Barrier ~1.5 kcal/mol~1.0–1.2 kcal/mol < 1.0 kcal/molDFCB flips more easily than cyclobutane but less than oxetane.
Lipophilicity (LogP) HighModerate Low (Polar)DFCB modulates solubility without adding polarity.

*Note: Puckering angle


 is defined here as the deviation from planarity (0° = planar).[1] Some sources cite dihedral angles where 180° is planar; in that scale, DFCB is 158–170°.
Mechanistic Insight: The "Butterfly" Conformation

Unlike cyclohexane (chair) or benzene (planar), cyclobutanes exist in a dynamic equilibrium between two puckered "butterfly" conformers.

  • The Fluorine Effect: In DFCB, the gem-difluoro group introduces dipole-dipole repulsion and hyperconjugative interactions (

    
    ). This often lowers the energy barrier to planarity, resulting in a structurally flatter ring  in the solid state compared to the parent cyclobutane. This is critical when docking ligands: a DFCB linker will extend substituents further linearly than a deeply puckered cyclobutane.
    

Visualizing the Conformational Landscape

The following diagram illustrates the energy landscape and conformational equilibrium that dictates the crystal structure outcomes.

DFCB_Conformation Planar Planar Transition State (High Energy) 0° Puckering Pucker2 Conformer B (Inverted Butterfly) ~-18° Puckering Planar->Pucker2 Pucker1 Conformer A (Butterfly) ~18° Puckering Pucker1->Planar Inversion Barrier (~1 kcal/mol) Substituent 1-Substituent Effect (Steric/Electronic) Substituent->Pucker1 Stabilizes Packing Crystal Packing Forces (C-H...F Interactions) Packing->Pucker1 Traps

Figure 1: Conformational equilibrium of 3,3-difluorocyclobutanes. The crystal structure "traps" one of the two puckered minima, often influenced by the specific 1-substituent and packing forces.

Experimental Protocols: Generating Diffraction-Quality Crystals

Obtaining X-ray data for DFCB derivatives is challenging due to their often low melting points and high volatility (sublimation propensity). Standard evaporation often fails.

Protocol A: Low-Temperature Crystallization (In Situ)

Best for: Low-melting solids or oils.

  • Dissolution: Dissolve ~20 mg of the DFCB derivative in a minimal amount of pentane or diethyl ether (0.5 mL).

  • Sealing: Place the solution in a narrow NMR tube or a capillary. Seal the top with Parafilm or flame-seal if highly volatile.

  • Cooling: Slowly lower the temperature to -20°C or -78°C using a dry ice/acetone bath or a programmable cryostat.

  • Growth: Allow to stand for 24–72 hours. Crystals will grow on the glass walls.

  • Harvesting: Cut the tube under a stream of cold nitrogen (using a cryo-loop workflow) to transfer the crystal directly to the goniometer head at 100 K.

Protocol B: Sublimation in a Sealed Chamber

Best for: Volatile solids that form amorphous powders upon evaporation.

  • Setup: Place 50 mg of crude solid in the bottom of a vial.

  • Cold Finger: Insert a "cold finger" (a smaller tube filled with dry ice) into the vial, suspended 1 cm above the solid.

  • Vacuum: Apply a static vacuum (approx. 10 mbar). Do not use dynamic high vacuum or the sample will vanish.

  • Incubation: Gently warm the bottom of the vial (30–40°C) while keeping the finger cold.

  • Result: X-ray quality blocks often form on the cold surface within 12 hours.

Workflow: From Synthesis to Structure[2]

The following Graphviz diagram outlines the critical path for validating DFCB structures, highlighting the specific reagents required to avoid decomposition (e.g., HF elimination).

DFCB_Workflow Start Precursor: 3,3-Difluorocyclobutanone Reaction Nucleophilic Addition (Reagent: Organolanthanum) *Avoids HF elimination* Start->Reaction Deriv Functionalization (e.g., Esterification/Amidation) Reaction->Deriv Cryst Crystallization (Method: Sublimation or Cryo) Deriv->Cryst Xray X-Ray Diffraction (Temp: 100 K) (Source: Mo or Cu) Cryst->Xray Analysis Data Analysis Check: Puckering Angle (~15°) Check: C-F Bond (1.35 Å) Xray->Analysis

Figure 2: Validated workflow for the synthesis and structural characterization of 1-substituted 3,3-difluorocyclobutanes.

References

  • Mykhailiuk, P. K. (2014). "Generation of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Journal of Organic Chemistry.

  • Grygorenko, O. O., et al. (2009). "Conformation of 3,3-difluorocyclobutane derivatives: X-ray and NMR study." Tetrahedron.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Cambridge Crystallographic Data Centre (CCDC). "Geometric statistics for cyclobutane and fluorinated derivatives."

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[2] Angewandte Chemie International Edition.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-Ethynyl-3,3-difluoro-cyclobutanol

Executive Summary 1-Ethynyl-3,3-difluoro-cyclobutanol (CAS: 1884164-49-1) presents a tripartite hazard profile: flammability (terminal alkyne), reactivity (strained cyclobutane ring), and toxicity upon thermal decomposit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynyl-3,3-difluoro-cyclobutanol (CAS: 1884164-49-1) presents a tripartite hazard profile: flammability (terminal alkyne), reactivity (strained cyclobutane ring), and toxicity upon thermal decomposition (difluoro-substitution generating HF).

Standard organic waste protocols are insufficient and potentially dangerous. This guide mandates specific segregation to prevent the formation of shock-sensitive metal acetylides and ensures compliance with emission standards regarding fluorinated combustion byproducts.

Metric Data
CAS Number 1884164-49-1
Formula C₆H₆F₂O
Primary Hazard Flammable Liquid / Reactive with Metals
Waste Classification RCRA D001 (Ignitable); Potential D003 (Reactive)
Critical Prohibition NEVER store in metal containers (Steel/Aluminum)

Part 1: Chemical Hazard Profiling (The "Why")

To dispose of this compound safely, you must understand the causality of its risks. We are not just managing a solvent; we are managing potential energy release and toxic byproducts.[1]

The Terminal Alkyne Risk (Acetylide Formation)

The proton on the terminal alkyne (


) is weakly acidic (

).
  • Mechanism: In the presence of soft metals (Copper, Silver, Mercury) or their salts, this proton can be displaced to form metal acetylides .[2]

  • Risk: Metal acetylides are highly shock-sensitive explosives.[2] If this waste is poured into a standard steel safety can (often brazed with copper alloys) or a container with brass fittings, you create a potential bomb.

  • Operational Rule: Use only High-Density Polyethylene (HDPE) or Borosilicate Glass containers.

The Difluoro-Cyclobutane Risk (Thermal Decomposition)
  • Ring Strain: The cyclobutane ring possesses significant strain energy (

    
    ). Upon thermal destruction (incineration), this energy is released rapidly.
    
  • HF Generation: The

    
     bond is the strongest in organic chemistry, but at incineration temperatures (
    
    
    
    ), it ruptures.
    • Reaction:

      
      
      
  • Operational Rule: Waste must be flagged for incineration with alkaline scrubbing . Standard combustion without scrubbing releases Hydrogen Fluoride gas, violating environmental permits and corroding incinerator linings.

Part 2: Waste Stream Segregation & Decision Logic

This workflow dictates how to handle the material based on its current state.

Decision Logic Diagram

The following diagram illustrates the critical decision points for segregating this specific waste stream.

DisposalWorkflow Start Waste Identification: 1-Ethynyl-3,3-difluoro-cyclobutanol StateCheck Physical State? Start->StateCheck Pure Pure Compound (Expired/Unused) StateCheck->Pure Solid/Neat Liq Solution Reaction Mixture (Diluted) StateCheck->Solution Dissolved Segregation Segregation: HDPE or Glass Container ONLY Pure->Segregation Do NOT Open/Quench MetalCheck Contains Cu, Ag, or Hg? Solution->MetalCheck Quench Quench Protocol: Dilute & Neutralize MetalCheck->Quench No SpecialOps SPECIAL OPS: Contact EHS Immediately (Explosion Risk) MetalCheck->SpecialOps Yes (High Risk) Quench->Segregation Labeling Labeling: 'Flammable', 'Fluorinated', 'NO METALS' Segregation->Labeling Disposal Final Disposal: Incineration w/ HF Scrubber Labeling->Disposal

Figure 1: Decision matrix for segregating alkyne waste streams.[3] Note the critical diversion for metal-contaminated mixtures.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure/Neat Compound

Context: You have an expired bottle or a residual amount in a vial.

  • Do Not Decant: Never attempt to pour the pure substance into a larger waste drum. The risk of static discharge or incompatibility is too high.

  • Primary Containment: Keep the cap tight on the original manufacturer vial.

  • Secondary Containment: Place the vial inside a clear polyethylene bag (Ziploc type).

  • Lab Packing: Place the bagged vial into a Lab Pack (a larger drum filled with absorbent material, specifically for small containers).

  • Documentation: List the inventory explicitly as "1-Ethynyl-3,3-difluoro-cyclobutanol" on the Lab Pack manifest.

Scenario B: Disposal of Reaction Mixtures

Context: The compound is dissolved in solvent (e.g., THF, DCM) after an experiment.

Step 1: The Quench (If Reactive Reagents Present) If the mixture contains strong bases (e.g., n-BuLi, NaH) used to deprotonate the alkyne:

  • Cool the mixture to 0°C under inert atmosphere.

  • Slowly add a proton source (Isopropanol or saturated

    
    ) to neutralize the base.
    
  • Verify pH: Ensure the mixture is neutral (pH 6-8).

Step 2: Container Selection

  • ACCEPTABLE: Amber Glass bottles with Teflon-lined caps; HDPE Carboys.

  • PROHIBITED: Steel safety cans, Aluminum bottles, containers with brass spigots.

Step 3: Labeling Affix a hazardous waste label with the following specific notations:

  • Constituents: [Solvent Name] + 1-Ethynyl-3,3-difluoro-cyclobutanol (

  • Hazard Checkboxes: Flammable, Toxic.

  • Critical Note:"CONTAINS TERMINAL ALKYNE - NO METALS"

  • Critical Note:"CONTAINS ORGANIC FLUORINE"

Part 4: Emergency Procedures

Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The vapor is flammable.[4]

  • PPE: Use Nitrile gloves (minimum 0.11mm thickness) and safety goggles. Standard latex is permeable to small fluorinated organics.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).

    • Avoid: Paper towels or sawdust (organic absorbents can increase flammability/reactivity).

  • Collect: Sweep into a plastic dustpan and deposit into a wide-mouth HDPE jar.

  • Clean: Wipe the surface with a mild soap solution; do not use bleach (potential reaction with amines if present in other waste).

References

  • PubChem. (2025).[5] 3,3-Difluorocyclobutanol Compound Summary. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2020). Silver-Catalyzed Activation of Terminal Alkynes. Accounts of Chemical Research. [Link]

  • National Institute of Standards and Technology (NIST). (1995). The Combustion of Highly Fluorinated Organic Compounds. [Link]

  • University of Cambridge. (2020). Disposal of Chemical Waste - Safety Office. [Link]

Sources

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